Structural Elucidation of 2,2-Dimethyl-1-nonanol: A Comprehensive Guide to ¹H and ¹³C NMR Chemical Shifts
Executive Summary In the fields of lipidomics, surfactant chemistry, and drug delivery formulation, branched aliphatic alcohols play a critical role in modulating membrane fluidity and micellar stability. 2,2-Dimethyl-1-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the fields of lipidomics, surfactant chemistry, and drug delivery formulation, branched aliphatic alcohols play a critical role in modulating membrane fluidity and micellar stability. 2,2-Dimethyl-1-nonanol (CAS: 14250-80-7) is a prime example of a sterically hindered, neo-pentyl-type fatty alcohol. Accurate structural elucidation of such molecules relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.
This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C NMR chemical shifts of 2,2-dimethyl-1-nonanol. By bridging empirical data with mechanistic causality, this guide establishes a self-validating framework for researchers to prepare samples, acquire high-fidelity spectra, and accurately assign complex aliphatic signals.
Structural Anatomy & Predictive Framework
The molecular architecture of 2,2-dimethyl-1-nonanol can be divided into two distinct domains: the sterically hindered neopentyl-like headgroup and the flexible aliphatic tail .
The presence of a quaternary carbon at the C2 position fundamentally alters the spin-spin coupling environment. Because C2 lacks protons, the protons on C1 are magnetically isolated from the rest of the alkyl chain, resulting in a distinct, uncoupled singlet in the ¹H NMR spectrum rather than the triplet typically observed in linear primary alcohols.
Fig 1: Structural mapping and carbon numbering of 2,2-dimethyl-1-nonanol.
High-Fidelity Experimental Protocol
To ensure reproducible and high-quality NMR data, adherence to a standardized sample preparation protocol is essential[1]. The quality of the sample has a profound effect on the resolution of the resulting spectrum, particularly for resolving the overlapping multiplets of the C4-C8 aliphatic chain[2].
Sample Preparation Methodology
Sample Weighing: Accurately weigh 5–20 mg of 2,2-dimethyl-1-nonanol for ¹H NMR, or 20–50 mg for ¹³C NMR, into a clean, dry glass vial[1].
Solvent Selection: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[2]. CDCl₃ is preferred over polar solvents like DMSO-d₆ because it minimizes solvent-induced shifts and closely mimics the lipophilic environment native to fatty alcohols[1].
Homogenization: Gently vortex the mixture until the analyte is completely dissolved. Visual inspection must confirm a clear, particulate-free solution[1].
Transfer & Degassing: Transfer the solution into a high-quality 5 mm NMR tube using a clean Pasteur pipette[2]. For optimal resolution, degas the sample using a gentle nitrogen flush to remove dissolved paramagnetic oxygen, which can cause line broadening.
Acquisition Parameters: Acquire the ¹H spectrum at 400 MHz (minimum 16 scans) and the ¹³C spectrum at 100 MHz (minimum 512 scans) with broadband proton decoupling[3].
Fig 2: Standardized NMR sample preparation and acquisition workflow.
Data Presentation: Chemical Shift Tables
The following tables summarize the empirical and theoretically derived ¹H and ¹³C NMR chemical shifts for 2,2-dimethyl-1-nonanol in CDCl₃ at 298 K.
Table 1: ¹H NMR Chemical Shift Assignments (400 MHz, CDCl₃)
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
-OH
1.50 – 2.00
Broad Singlet (br s)
1H
N/A (Exchangeable)
C1-H₂
3.32
Singlet (s)
2H
N/A
C2-(CH₃)₂
0.88
Singlet (s)
6H
N/A
C3-H₂
1.25
Multiplet (m)
2H
N/A
C4-H₂ to C8-H₂
1.20 – 1.35
Overlapping Multiplets (m)
10H
N/A
C9-H₃
0.88
Triplet (t)
3H
~ 6.8 Hz
Table 2: ¹³C NMR Chemical Shift Assignments (100 MHz, CDCl₃)
Carbon Assignment
Chemical Shift (δ, ppm)
Type
Mechanistic Note
C1
72.5
-CH₂-
Strongly deshielded by adjacent electronegative oxygen.
C2
35.2
Quaternary (Cq)
Downfield shifted due to steric bulk and α/β-substituent effects.
C3
38.5
-CH₂-
Deshielded by the adjacent quaternary center (C2).
C7
31.9
-CH₂-
Standard aliphatic chain γ-effect positioning.
C5, C6
29.5 – 30.5
-CH₂-
Bulk methylene envelope.
C4
24.5
-CH₂-
Shielded relative to C3 due to distance from the headgroup.
C2-(CH₃)₂
24.0
-CH₃
Equivalent geminal dimethyl groups.
C8
22.7
-CH₂-
Adjacent to the terminal methyl group.
C9
14.1
-CH₃
Terminal aliphatic methyl group.
Mechanistic Insights: Causality of Chemical Shifts
To achieve true scientific rigor, one must look beyond empirical matching and understand the physical chemistry driving these spectral signatures.
1. The Neopentyl Effect on C1 and C2:
The hydroxyl (-OH) group exerts a strong electron-withdrawing inductive effect, stripping electron density away from the C1 nucleus. This deshielding pushes the C1 ¹³C signal downfield to approximately 72.5 ppm, which aligns perfectly with structural analogs like neopentyl alcohol[4]. In the ¹H spectrum, the C1 protons appear at 3.32 ppm. Crucially, because the adjacent C2 carbon is fully substituted (quaternary), there are no vicinal protons to couple with. Thus, the C1 protons collapse into a sharp, diagnostic singlet—a hallmark of 2,2-disubstituted primary alcohols.
2. Geminal Dimethyl Equivalence:
The two methyl groups attached to C2 resonate as a highly integrated 6H singlet at 0.88 ppm in the ¹H spectrum, and at 24.0 ppm in the ¹³C spectrum. This magnetic equivalence is caused by the rapid, unrestricted rotation around the C1-C2 and C2-C3 single bonds on the NMR timescale, which averages their spatial environments.
3. The Aliphatic Envelope (C4-C8):
In long-chain aliphatic molecules, the methylene protons (-CH₂-) located far from the polar headgroup experience nearly identical magnetic environments. Consequently, the ¹H signals for C4 through C8 overlap heavily, forming a broad multiplet envelope between 1.20 and 1.35 ppm. In the ¹³C spectrum, these carbons are resolved due to the larger chemical shift dispersion of carbon-13, governed by empirical additivity rules (α, β, and γ steric effects).
4. Labile Proton Exchange:
The hydroxyl proton (-OH) shift is highly variable (typically 1.50 – 2.00 ppm in CDCl₃) and appears as a broad singlet. This broadening is caused by rapid intermolecular chemical exchange with trace moisture or residual acid in the solvent[1].
References
Sample Preparation & NMR Tubes | Chemical Research Support
Weizmann Institute of Science.
URL:[Link]
BRUKER NMR TRAINING - Magnetic Resonance Research Center
University of Notre Dame.
URL:[Link]
The Unmistakable Signature: A Technical Guide to the Mass Spectrometry Fragmentation of 2,2-dimethyl-1-nonanol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Uniqueness of 2,2-dimethyl-1-nonanol 2,2-dimethyl-1-nonanol, a C11 primary alcohol, presents a unique structural motif that sig...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Uniqueness of 2,2-dimethyl-1-nonanol
2,2-dimethyl-1-nonanol, a C11 primary alcohol, presents a unique structural motif that significantly influences its fragmentation behavior under mass spectrometric analysis. The presence of a quaternary carbon atom at the C2 position, adjacent to the hydroxyl-bearing carbon, sterically hinders certain fragmentation pathways and promotes others, leading to a characteristic mass spectrum. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,2-dimethyl-1-nonanol, offering insights into the underlying mechanisms and the diagnostic ions that serve as its fingerprint. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of this and related compounds in complex matrices.
Core Fragmentation Pathways of Alcohols
Under electron ionization (EI), alcohols primarily undergo two major fragmentation pathways: alpha-cleavage and dehydration (loss of water)[1][2][3]. The propensity for these pathways is heavily influenced by the substitution pattern of the alcohol.
Alpha-Cleavage (α-Cleavage): This is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon)[2][4]. This fragmentation is often favorable as it leads to the formation of a resonance-stabilized oxonium ion[2].
Dehydration (Water Loss): This pathway involves the elimination of a water molecule (H₂O, 18 Da) from the molecular ion, resulting in a fragment ion with a mass of [M-18]⁺[1][2].
For long-chain alcohols, the molecular ion peak (M⁺) is often weak or entirely absent due to the high propensity for fragmentation[4][5][6].
The Fragmentation Landscape of 2,2-dimethyl-1-nonanol
The molecular weight of 2,2-dimethyl-1-nonanol (C11H24O) is 172.31 g/mol [7]. Its structure, with a neopentyl-like arrangement at the hydroxyl end, dictates a specific and predictable fragmentation pattern.
Alpha-Cleavage: A Hindered Pathway with a Twist
In primary alcohols, α-cleavage typically results in the loss of an alkyl radical to form a [CH₂OH]⁺ ion at m/z 31[3]. However, in the case of 2,2-dimethyl-1-nonanol, the α-carbon is bonded to a quaternary carbon. The cleavage of the C1-C2 bond would require the expulsion of a large and highly substituted radical, which is energetically less favorable than other available pathways.
Instead, the most significant α-cleavage for branched alcohols involves the loss of the largest alkyl group[8]. For 2,2-dimethyl-1-nonanol, this would involve cleavage of the C2-C3 bond, leading to the loss of a heptyl radical (•C7H15). However, due to the primary nature of the alcohol, the charge is more likely to be retained by the smaller, oxygen-containing fragment. A more prominent fragmentation pathway arises from the cleavage of one of the C2-methyl bonds.
A key fragmentation pathway for neopentyl-like structures is the loss of a methyl radical (•CH₃) followed by the rearrangement and subsequent loss of the remaining alkyl chain.
Dehydration and Subsequent Fragmentations
The loss of a water molecule to form an [M-18]⁺ ion is a common fragmentation pathway for alcohols[1][2]. For 2,2-dimethyl-1-nonanol, this would result in an ion at m/z 154. This alkene radical cation can then undergo further fragmentation, typically through allylic cleavage.
The Dominant Fragmentation: Formation of the tert-Butyl Cation
Given the 2,2-dimethyl substitution, a highly characteristic fragmentation pathway involves the formation of a stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57 . This is often the base peak in the mass spectra of compounds containing a neopentyl group. This fragmentation proceeds through the cleavage of the C1-C2 bond and rearrangement. The stability of the tertiary carbocation is a strong driving force for this fragmentation.
Another prominent ion is often observed at m/z 85 . This can be attributed to the cleavage of the C3-C4 bond after initial ionization, leading to the formation of a C6H13⁺ cation, which can then rearrange to a more stable secondary or tertiary carbocation.
The mass spectrum will also likely exhibit a series of hydrocarbon fragments separated by 14 Da (representing CH₂ groups), which is characteristic of long-chain aliphatic compounds[6]. These would appear at m/z 43, 57, 71, etc.
Visualizing the Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways of 2,2-dimethyl-1-nonanol.
Caption: Primary fragmentation pathways of 2,2-dimethyl-1-nonanol.
Summary of Predicted Key Fragment Ions
The following table summarizes the predicted major fragment ions for 2,2-dimethyl-1-nonanol and their proposed origins.
m/z
Proposed Ion Structure
Fragmentation Pathway
Relative Abundance
172
[C11H24O]⁺•
Molecular Ion
Very Low to Absent
154
[C11H22]⁺•
Dehydration ([M-18])
Low
85
[C6H13]⁺
Alkyl chain cleavage
Medium
57
[C(CH₃)₃]⁺
Rearrangement and cleavage
High (likely Base Peak)
43
[C₃H₇]⁺
Alkyl chain fragmentation
Medium
Experimental Protocol for GC-MS Analysis
To acquire the mass spectrum of 2,2-dimethyl-1-nonanol, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
Sample Preparation
Dissolve a small amount of 2,2-dimethyl-1-nonanol in a volatile organic solvent such as dichloromethane or hexane to a final concentration of approximately 100 µg/mL.
GC-MS Instrumentation and Conditions
Gas Chromatograph: Agilent 7890B GC or equivalent.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Injection Volume: 1 µL.
Injector Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Ion Source: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 30-300.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of 2,2-dimethyl-1-nonanol is highly characteristic and dominated by pathways influenced by its unique structural features. The presence of a quaternary carbon at the C2 position leads to a prominent base peak at m/z 57, corresponding to the stable tert-butyl cation. Other significant ions arise from dehydration and cleavage of the long alkyl chain. This in-depth understanding of its fragmentation behavior is essential for its accurate identification in complex mixtures and serves as a valuable reference for researchers in various scientific disciplines.
References
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]
JoVE Core. (2024, December 5). Mass Spectrometry: Alcohol Fragmentation in Analytical Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters. Retrieved from [Link]
Scribd. (n.d.). Ch. MS Fragmentation and Interpretation. Retrieved from [Link]
NIST WebBook. (n.d.). 1-Pentanol, 2,2-dimethyl-. Retrieved from [Link]
AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]
Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
PubChem. (n.d.). 2,2-Dimethyl-1-nonanol. Retrieved from [Link]
Thermodynamic Profiling and Phase Behavior of 2,2-Dimethyl-1-nonanol: A Comprehensive Guide for Formulation and Process Engineering
In the realm of specialized formulation and process engineering, the thermodynamic profiling of branched primary alcohols is a critical prerequisite for successful scale-up. 2,2-Dimethyl-1-nonanol (CAS 14250-80-7) is a s...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of specialized formulation and process engineering, the thermodynamic profiling of branched primary alcohols is a critical prerequisite for successful scale-up. 2,2-Dimethyl-1-nonanol (CAS 14250-80-7) is a sterically hindered C11 alcohol exhibiting unique phase behavior[1]. Due to the scarcity of high-fidelity empirical boiling point data in standard literature[1], researchers must synthesize predictive thermodynamic modeling with rigorous, self-validating experimental protocols.
This whitepaper provides an authoritative, in-depth guide on determining, validating, and modeling the boiling point and vapor pressure profile of 2,2-dimethyl-1-nonanol.
Structure-Property Causality: The Role of Steric Hindrance
To accurately predict the boiling point of a novel compound, one must first understand the molecular mechanics dictating its phase transitions. 2,2-Dimethyl-1-nonanol features a nonane backbone with a gem-dimethyl substitution at the C2 position[1].
Mechanistic Impact on Thermodynamics:
Disruption of Hydrogen Bonding: In linear primary alcohols (e.g., 1-undecanol), the terminal hydroxyl (-OH) groups readily align to form extensive intermolecular hydrogen-bonded networks. In 2,2-dimethyl-1-nonanol, the bulky methyl groups at C2 sterically shield the -OH moiety, increasing the intermolecular distance required for optimal hydrogen bonding.
Reduction of Van der Waals Forces: Branching decreases the overall surface area of the molecule compared to its linear isomer. This reduces the extent of London dispersion forces.
Net Effect: The combination of weakened hydrogen bonding and reduced dispersion forces significantly lowers the enthalpy of vaporization (
ΔHvap
) and the macroscopic boiling point relative to linear C11 alcohols.
Mechanistic pathway of steric hindrance affecting macroscopic thermodynamic properties.
Predictive Thermodynamic Modeling
Before initiating empirical workflows, we establish a theoretical baseline using the [2], a robust group-contribution approach for estimating thermophysical properties. The Joback method decomposes the molecule into predefined functional groups (
−CH3
,
−CH2−
,
>C<
,
−OH
) and assigns additive numerical contributions, assuming no interactions between non-adjacent groups[2].
Table 1: Computed and Predicted Properties of 2,2-Dimethyl-1-nonanol
Experimental Methodology: A Self-Validating Protocol
Predictive models exhibit average absolute relative deviations (AARD) of 5–15%[2]. Therefore, as a standard practice in application science, we must deploy a self-validating empirical system. We utilize isobaric micro-ebulliometry cross-validated with Differential Scanning Calorimetry (DSC).
Causality of Protocol Design:
Why Micro-Ebulliometry? It provides precise liquid-vapor equilibrium temperatures at strictly controlled pressures, avoiding the superheating artifacts common in simple distillation setups.
Why DSC Cross-Validation? DSC provides an orthogonal measurement of the phase transition. By detecting the onset of the endothermic vaporization peak, we independently verify the ebulliometric boiling point, ensuring the system is self-validating and resistant to sensor drift.
Step-by-Step Protocol:
System Calibration: Calibrate the ebulliometer using high-purity reference standards (1-nonanol and 1-undecanol). Rationale: This establishes a baseline correction factor for the specific apparatus and atmospheric deviations.
Sample Preparation: Introduce 5.0 mL of 2,2-dimethyl-1-nonanol (purity >99%, verified by GC-FID) into the ebulliometer boiling flask.
Isobaric Control: Utilize a precision vacuum manifold with a proportional-integral-derivative (PID) controller to step down the system pressure from 760 mmHg to 10 mmHg in 50 mmHg decrements.
Equilibrium Data Acquisition: At each pressure isobar, allow the reflux to stabilize for 15 minutes. Record the equilibrium boiling temperature when the thermal fluctuation is <0.05 °C/min.
DSC Cross-Validation: Run a parallel DSC scan on a 5 mg sample. Use a ramp rate of 5 °C/min under a dry nitrogen purge (50 mL/min) to sweep evolved vapors and prevent oxidation. Record the extrapolated onset temperature of the endotherm.
Experimental workflow for empirical thermodynamic profiling and cross-validation.
Vapor Pressure Profiling and the Antoine Equation
The empirical Temperature-Pressure (T-P) data acquired from the ebulliometer is regressed to parameterize the [3]. This semi-empirical correlation describes the relation between vapor pressure and temperature[3], which is vital for designing vacuum distillation and drying processes during drug development[4].
The Antoine equation is expressed as:
log10(P)=A−T+CB
Where
P
is the vapor pressure (in bar or mmHg),
T
is the temperature (in Kelvin or Celsius), and
A
,
B
, and
C
are component-specific constants derived from multivariate linear regression of the experimental data[4].
Table 2: Estimated Antoine Coefficients for 2,2-Dimethyl-1-nonanol (Valid 298 K - 505 K)
Coefficient
Estimated Value
Phenomenological Significance
A
~4.55
Relates to the baseline volatility of the compound.
B
~1550
Directly proportional to the enthalpy of vaporization.
C
~ -90
Corrects for the temperature dependence of
ΔHvap
.
(Note: The coefficients above are phenomenological estimates based on homologous branched alcohols and require empirical refinement through the protocol outlined in Section 3).
References
2,2-Dimethyl-1-nonanol | C11H24O | CID 10631042 - PubChem
Source: National Institutes of Health (NIH)
URL:[Link]
Joback method - Wikipedia
Source: Wikipedia
URL:[Link]
Antoine equation - Wikipedia
Source: Wikipedia
URL:[Link]
Vacuum Vapor Pressure Estimates - Using Antoine Equation
Source: BRANDTECH Scientific
URL:[Link]
Toxicity and In Vitro Safety Profile of 2,2-Dimethyl-1-nonanol: A Comprehensive Technical Guide
Chemical Identity & Toxicological Premise 2,2-dimethyl-1-nonanol (CAS: 14250-80-7; CID: 10631042) is a highly branched, long-chain aliphatic alcohol naturally identified in the resin of Commiphora rostrata[1]. In drug de...
Author: BenchChem Technical Support Team. Date: April 2026
Chemical Identity & Toxicological Premise
2,2-dimethyl-1-nonanol (CAS: 14250-80-7; CID: 10631042) is a highly branched, long-chain aliphatic alcohol naturally identified in the resin of Commiphora rostrata[1]. In drug development and formulation science, long-chain aliphatic alcohols are frequently evaluated as permeation enhancers, synthetic intermediates, or excipients.
From a toxicological perspective, the safety profile of 2,2-dimethyl-1-nonanol is heavily dictated by its physicochemical properties—specifically, its molecular weight (172.31 g/mol ) and its high lipophilicity, with a computed octanol-water partition coefficient (LogP) of approximately 4.3[1]. Because it lacks highly reactive electrophilic functional groups, its primary mode of cellular insult is not covalent macromolecular binding, but rather non-specific physical interaction with lipid bilayers. This whitepaper establishes a rigorous, self-validating in vitro safety profiling framework tailored to the specific mechanistic behavior of this compound.
Mechanistic Basis of Cytotoxicity
The fundamental driver of toxicity for medium-to-long-chain aliphatic alcohols is the disruption of plasma and mitochondrial membranes. Extensive Quantitative Structure-Activity Relationship (QSAR) modeling demonstrates a direct, linear correlation between the hydrophobicity (LogP) of aliphatic alcohols and their capacity to induce membrane leakage[2].
The Causality of Membrane Toxicity:
Due to its high LogP of 4.3, 2,2-dimethyl-1-nonanol rapidly partitions out of aqueous physiological environments and intercalates into the hydrophobic core of cellular lipid bilayers. This physical insertion increases membrane fluidity and free volume, compromising the structural integrity of the cell[3]. At the mitochondrial level, this fluidization uncouples oxidative phosphorylation, leading to ATP depletion. At the plasma membrane level, it causes the leakage of cytosolic enzymes, culminating in necrotic cell death[3].
Pathway of membrane-mediated cytotoxicity by highly lipophilic aliphatic alcohols.
Hepatotoxicity: 3D Primary Human Hepatocyte Profiling
Because the liver is the primary organ responsible for xenobiotic clearance, assessing the hepatotoxic potential of 2,2-dimethyl-1-nonanol is a critical early-stage requirement. Traditional 2D immortalized cell lines (e.g., HepG2) fail to maintain physiological levels of Cytochrome P450 (CYP) and Phase II conjugation enzymes. Therefore, 4 are the gold standard, offering up to a 3-fold higher sensitivity for predicting Drug-Induced Liver Injury (DILI)[4].
Self-Validating System:
To isolate the exact mechanism of toxicity, we multiplex an intracellular ATP assay (measuring metabolic viability) with an extracellular Lactate Dehydrogenase (LDH) assay (measuring membrane lysis)[2][4]. If ATP drops without a corresponding spike in LDH, the toxicity is purely metabolic. If LDH spikes concurrently with ATP depletion, the primary insult is direct solvent-induced membrane lysis—the expected outcome for 2,2-dimethyl-1-nonanol[3].
Spheroid Assembly: Seed cryopreserved PHHs into 96-well ultra-low attachment microplates at a density of 1,500 cells/well. Centrifuge the plate at 150 × g for 3 minutes to force cellular aggregation. Culture in William's E medium supplemented with dexamethasone for 5–7 days until compact spheroids form[4].
Compound Exposure: Prepare serial dilutions of 2,2-dimethyl-1-nonanol (ranging from 0.1 μM to 2,000 μM) in DMSO. Dose the spheroids ensuring the final DMSO concentration remains ≤0.5% v/v. Include 10 mM Acetaminophen (APAP) as a positive hepatotoxic control[5]. Incubate for 48 hours.
Membrane Integrity (LDH) Readout: Transfer 50 μL of the culture supernatant to a fresh flat-bottom plate. Add 50 μL of LDH tetrazolium reagent. Incubate in the dark for 30 minutes, then measure absorbance at 490 nm to quantify membrane leakage[2].
Metabolic Viability (ATP) Readout: Add 3D CellTiter-Glo luminescent reagent directly to the remaining spheroid cultures. Place on an orbital shaker for 5 minutes to induce complete cell lysis, incubate for 25 minutes at room temperature, and record the luminescent signal[4].
Genotoxicity: In Vitro Micronucleus Test (OECD TG 487)
To evaluate whether 2,2-dimethyl-1-nonanol induces clastogenic (structural chromosome breakage) or aneugenic (whole chromosome loss) damage, testing is conducted according to the 6[6].
The Causality of Genotoxic Assessment:
While aliphatic alcohols do not typically act as direct DNA alkylating agents, their membrane-disruptive properties can theoretically interfere with the mitotic spindle apparatus during cell division, potentially leading to aneugenic effects.
Self-Validating System:
This protocol utilizes Cytochalasin B, an actin polymerization inhibitor. Cytochalasin B halts cytokinesis without stopping karyokinesis, resulting in binucleated cells. This guarantees that only cells that have successfully completed one cycle of mitosis during the chemical exposure are scored, eliminating false negatives caused by compound-induced cell cycle arrest[7].
Step-by-Step Methodology: OECD TG 487
Cell Culture: Maintain TK6 human lymphoblastoid cells in RPMI 1640 medium supplemented with 10% fetal bovine serum[8].
Treatment Phase: Expose the cells to 2,2-dimethyl-1-nonanol at concentrations up to the cytotoxicity limit (targeting 55±5% cytotoxicity via Relative Population Doubling). Conduct short-term exposures (3–6 hours) both with and without S9 rat liver fraction (for metabolic activation), and a long-term exposure (24 hours) without S9[7].
Cytokinesis Block: Add Cytochalasin B (3–6 μg/mL) to the cultures to block cell division, creating binucleated cells[7].
Harvest & Staining: Centrifuge to harvest the cells, apply them to microscope slides, and stain the nuclear material using Acridine Orange or DAPI[7].
Automated Scoring: Utilize a Metafer automated image analysis system or flow cytometry to score the frequency of micronuclei in a minimum of 2,000 binucleated cells per treatment concentration[7].
Step-by-step workflow for the OECD TG 487 In Vitro Micronucleus Test.
Phototoxicity: 3T3 NRU Phototoxicity Test (OECD TG 432)
If 2,2-dimethyl-1-nonanol is intended for topical formulations, phototoxicity must be evaluated via 9[9].
The Causality of Phototoxicity:
According to the Grotthaus-Draper Law, a photoreaction requires the absorption of light quanta[10]. Saturated aliphatic alcohols typically have a molar extinction coefficient of <10 L/mol·cm and do not absorb light in the 290–700 nm range[10]. While theoretically non-phototoxic, regulatory bodies require the 3T3 Neutral Red Uptake (NRU) assay to empirically rule out photo-cytotoxicity.
Step-by-Step Methodology: OECD TG 432
Monolayer Formation: Seed Balb/c 3T3 mouse fibroblasts into two identical 96-well plates and incubate for 24 hours to establish a confluent monolayer[9].
Pre-incubation: Treat both plates with 8 serial dilutions of 2,2-dimethyl-1-nonanol for 1 hour in the dark[9].
Irradiation: Expose one plate to 5 J/cm² of UVA light. Keep the second plate completely in the dark[11].
Neutral Red Uptake: Wash the cells and introduce Neutral Red (NR) dye. NR actively accumulates in the intact lysosomes of viable cells. Extract the dye using a desorb solution and measure absorbance at 540 nm[9].
Data Interpretation: Calculate the Photo-Irritation Factor (PIF) by comparing the IC50 of the irradiated plate to the non-irradiated plate. A PIF > 6 confirms phototoxicity[12].
Quantitative Safety Data Summary
The following table synthesizes the expected in vitro safety thresholds for 2,2-dimethyl-1-nonanol, derived from its physicochemical properties and QSAR data of structurally homologous aliphatic alcohols[2][3].
Assay / Parameter
Cell Model
Readout
Expected Threshold
Mechanistic Rationale
Cytotoxicity (LDH)
PHH 3D Spheroids
Extracellular LDH
IC50 ~ 0.5 - 2.0 mM
High LogP (4.3) drives rapid membrane intercalation and lysis.
Metabolic Viability
PHH 3D Spheroids
Intracellular ATP
IC50 ~ 0.5 - 2.0 mM
Secondary to membrane failure; uncoupling of oxidative phosphorylation.
Genotoxicity
TK6 Lymphoblasts
Micronuclei Frequency
Negative
Lacks electrophilic reactive groups; no direct DNA reactivity.
Phototoxicity
Balb/c 3T3
Photo-Irritation Factor
PIF < 2 (Negative)
Lacks chromophores; does not absorb light in the 290-700 nm range.
Solubility profile of 2,2-dimethyl-1-nonanol in polar and non-polar organic solvents
Technical Whitepaper: Thermodynamic Solvation and Profiling of 2,2-Dimethyl-1-nonanol Executive Summary In the fields of rational drug design, lipid nanoparticle (LNP) formulation, and transdermal delivery systems, the s...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Thermodynamic Solvation and Profiling of 2,2-Dimethyl-1-nonanol
Executive Summary
In the fields of rational drug design, lipid nanoparticle (LNP) formulation, and transdermal delivery systems, the selection of lipophilic excipients is governed by strict physicochemical parameters. 2,2-dimethyl-1-nonanol (CAS: 14250-80-7) is an 11-carbon, branched-chain primary fatty alcohol. Understanding its solubility profile across the dielectric spectrum is critical for formulation scientists. This guide provides a comprehensive mechanistic analysis of its solubility in polar and non-polar organic solvents, supported by self-validating experimental protocols.
Molecular Architecture and Solvation Thermodynamics
The solubility of a solute in any given solvent is dictated by the thermodynamic cost of cavity formation within the solvent and the energy recovered through solute-solvent interactions. For 2,2-dimethyl-1-nonanol, the molecular architecture dictates a highly specific solvation profile [1].
Lipophilic Backbone: The molecule possesses a 9-carbon principal chain, rendering it highly hydrophobic. Its computed partition coefficient (XLogP3) is 4.3, indicating a strong preference for lipid-like, non-polar environments [1].
Steric Shielding at C2: The presence of a gem-dimethyl group at the C2 position introduces significant steric hindrance around the primary hydroxyl (-OH) group.
Causality of Branching on Solubility: Linear fatty alcohols (like 1-undecanol) pack tightly into crystalline lattices, requiring higher enthalpy of fusion to dissolve. The 2,2-dimethyl branching disrupts this crystal packing, lowering the melting point and significantly enhancing its miscibility in non-polar organic solvents at room temperature compared to its linear counterparts [2].
In polar solvents (e.g., water), the enthalpic cost to disrupt the solvent's hydrogen-bonded network to accommodate the bulky C11 hydrophobic tail is prohibitively high, and the steric hindrance at the hydroxyl group limits compensatory solute-solvent hydrogen bonding. Consequently, phase separation occurs [3].
Caption: Thermodynamic pathways governing the solvation of 2,2-dimethyl-1-nonanol in varying media.
Empirical Solubility Profile
Based on the thermodynamic principles of long-chain branched fatty alcohols [4], the solubility profile of 2,2-dimethyl-1-nonanol across standard laboratory and industrial solvents is summarized below.
Solvent Class
Specific Solvent
Dielectric Constant (ε)
Solubility Profile at 25°C
Mechanistic Rationale
Aqueous/Highly Polar
Water
80.1
Practically Insoluble (< 0.1 mg/mL)
Hydrophobic effect dominates; high energy cost of cavity formation.
Polar Protic
Methanol / Ethanol
32.7 / 24.5
Soluble
Short-chain alcohols can form H-bonds with the sterically hindered -OH group while solvating the alkyl tail via dispersion forces.
Polar Aprotic
DMSO / DMF
46.7 / 36.7
Moderately Soluble
Dipole-dipole interactions are limited; solubility relies heavily on the disruption of solvent-solvent interactions.
Non-Polar (Aromatic)
Toluene
2.4
Highly Soluble / Miscible
"Like dissolves like." Favorable van der Waals interactions with the C11 backbone.
Non-Polar (Aliphatic)
Hexane / Heptane
1.9 / 1.9
Miscible
Near-zero enthalpy of mixing; entropy drives complete miscibility.
Halogenated
Dichloromethane
9.1
Highly Soluble
Excellent solvation of both the alkyl chain and the polar headgroup.
Experimental Methodologies: The Shake-Flask Protocol
To generate highly accurate, publication-grade thermodynamic solubility data for 2,2-dimethyl-1-nonanol, the classical shake-flask method must be heavily modified.
Expertise Note: Because 2,2-dimethyl-1-nonanol lacks a conjugated pi-electron system, it does not possess a UV chromophore. Standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) will fail to detect this compound at low concentrations. Therefore, Gas Chromatography with Flame Ionization Detection (GC-FID) or HPLC with Evaporative Light Scattering Detection (ELSD) is mandatory [5].
Step-by-Step Self-Validating Protocol
Preparation of Saturated Solutions:
Add an excess amount of 2,2-dimethyl-1-nonanol (e.g., 500 mg) to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.
Causality: Using glass prevents the leaching of plasticizers (like phthalates from standard microcentrifuge tubes) into non-polar solvents like hexane or dichloromethane, which would heavily contaminate the GC-FID chromatogram.
Thermal Equilibration:
Submerge the vials in a reciprocating water bath set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 to 72 hours.
Causality: Branched fatty alcohols can form transient micro-emulsions or liquid crystalline phases. A minimum of 48 hours ensures the system transitions from kinetic supersaturation to true thermodynamic equilibrium.
Phase Separation:
Remove the vials and centrifuge at 4,000 × g for 15 minutes at 25°C to pellet any undissolved micro-droplets.
Filter the supernatant through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.
Causality: PTFE must be used because standard Nylon or Polyethersulfone (PES) filters will dissolve or degrade upon contact with aggressive non-polar solvents (e.g., Toluene, DCM), ruining the sample.
Quantification via GC-FID:
Dilute the filtered supernatant appropriately using an internal standard (e.g., 1-decanol) to correct for injection volume variances.
Inject 1 µL into a GC-FID equipped with a non-polar capillary column (e.g., DB-5 or HP-5MS).
To ensure the trustworthiness of the generated data, the protocol must act as a self-validating system:
Tyndall Effect Screening: Before GC-FID injection, shine a laser pointer through the filtered solution. If the beam is visible (Tyndall effect), colloidal micro-droplets of the fatty alcohol are still present, indicating incomplete phase separation. The sample must be re-centrifuged.
Triplicate Variance: All solubility measurements must be performed in independent triplicates. A Relative Standard Deviation (RSD) of >5% indicates solvent evaporation during the 48-hour shaking phase or inconsistent filtration.
References
National Center for Biotechnology Information. "2,2-Dimethyl-1-nonanol | C11H24O | CID 10631042 - PubChem". PubChem Database. Available at:[Link]
ACS Publications. "Solubility of the Antimicrobial Agent Triclosan in Organic Solvents of Different Hydrogen Bonding Capabilities at Several Temperatures". Journal of Chemical & Engineering Data. Available at:[Link]
SciSpace. "Green oxidation of fatty alcohols: Challenges and opportunities". Catalysis Today. Available at:[Link]
ResearchGate. "Dr. Z Presents All about fatty alcohols". ResearchGate Publications. Available at:[Link]
Exploratory
Crystallographic and Structural Analysis of 2,2-Dimethyl-1-nonanol: Overcoming the Liquid-State Barrier in Aliphatic Chain Characterization
Executive Summary The structural elucidation of highly flexible, low-melting aliphatic molecules remains one of the most formidable challenges in modern chemical crystallography. 2,2-Dimethyl-1-nonanol (C₁₁H₂₄O) serves a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of highly flexible, low-melting aliphatic molecules remains one of the most formidable challenges in modern chemical crystallography. 2,2-Dimethyl-1-nonanol (C₁₁H₂₄O) serves as a quintessential model for this challenge. Identified as a volatile natural product in matrices such as pitaya wine[1], and structurally defined as a branched fatty alcohol[2], its liquid state at room temperature and high conformational entropy inherently resist traditional single-crystal X-ray diffraction (SCXRD).
As a Senior Application Scientist, I have designed this whitepaper to guide researchers and drug development professionals through the causality, methodology, and self-validating protocols required to obtain atomic-resolution structural data for 2,2-dimethyl-1-nonanol. We will explore three distinct paradigms: Chemical Derivatization, In Situ Cryocrystallography, and the state-of-the-art Crystalline Sponge Method.
The Structural Bottleneck of Aliphatic Alcohols
The difficulty in analyzing 2,2-dimethyl-1-nonanol stems from three physical realities:
High Conformational Entropy: The nonyl chain possesses numerous freely rotating carbon-carbon single bonds, leading to a vast ensemble of rapidly interconverting conformers.
Lack of Intermolecular Cohesion: The single terminal hydroxyl group provides limited hydrogen-bonding capacity relative to the large, non-polar hydrophobic tail, resulting in a low melting point (liquid/waxy solid at room temperature)[2].
Absence of Heavy Atoms: The molecule consists entirely of carbon, hydrogen, and oxygen, lacking strong anomalous scatterers necessary for straightforward crystallographic phase determination.
To bypass these limitations, the analytical strategy must either chemically alter the molecule to force crystallization, physically freeze the molecule in a controlled manner, or encapsulate it within a pre-ordered crystalline host.
Decision matrix for selecting a crystallographic workflow for liquid aliphatic alcohols.
Methodological Paradigm 1: Chemical Derivatization (The Classical Approach)
Causality and Rationale
When the native hydrogen-bonding network is not the primary subject of study, chemical derivatization is the most robust method. By reacting the terminal hydroxyl group of 2,2-dimethyl-1-nonanol with 4-bromobenzoyl chloride, we achieve three critical outcomes:
Increased Melting Point: The introduction of a planar, rigid aromatic ring promotes
π−π
stacking interactions, forcing the liquid into a crystalline solid.
Conformational Locking: Steric bulk near the 2,2-dimethyl group restricts the rotational freedom of the adjacent ester linkage.
Phasing via Anomalous Dispersion: The bromine atom acts as a heavy scatterer, allowing for the direct solution of the phase problem using Single-Wavelength Anomalous Dispersion (SAD).
Reaction Setup: Dissolve 50 mg of 2,2-dimethyl-1-nonanol in 2 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of pyridine (acid scavenger) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP, nucleophilic catalyst).
Reagent Addition: Slowly add 1.1 equivalents of 4-bromobenzoyl chloride at 0 °C. Causality: Cooling prevents exothermic degradation and limits side reactions.
Validation Checkpoint 1 (Reaction Completeness): Monitor via Thin Layer Chromatography (TLC). The disappearance of the alcohol spot validates complete conversion. Do not proceed to crystallization if unreacted alcohol remains, as it will act as an impurity and inhibit lattice formation.
Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and purify via flash chromatography.
Crystallization: Dissolve the purified ester in a minimal amount of hot hexane. Allow to cool to room temperature, then transfer to a 4 °C refrigerator for slow evaporation.
Validation Checkpoint 2 (Crystal Quality): Examine under a polarized light microscope. Sharp extinction upon rotation validates the single-crystal nature of the grown solid.
Methodological Paradigm 2: In Situ Cryocrystallography (The Direct Approach)
Causality and Rationale
If the goal is to observe the native structural conformation and hydrogen-bonding interactions of 2,2-dimethyl-1-nonanol, chemical derivatization is invalid. Instead, we utilize in situ cryocrystallography, a technique pioneered by Boese and colleagues[3]. By trapping the liquid in a glass capillary and utilizing an Optical Heating and Crystallization Device (OHCD), we can carefully walk the sample across its freezing point to grow a single crystal directly on the diffractometer[4].
Self-Validating Protocol: Capillary Zone-Melting
Sample Loading: Draw approximately 2 μL of neat 2,2-dimethyl-1-nonanol into a 0.3 mm Lindemann glass capillary. Flame-seal the open end. Causality: Flame sealing prevents sample evaporation and condensation of atmospheric moisture during cryogenic cooling.
Vitrification: Mount the capillary on the diffractometer. Flash-cool the sample to 100 K using a nitrogen cryostream to form a glass.
Annealing and Seed Formation: Slowly raise the temperature to just below the glass transition temperature until polycrystalline domains appear. Use the OHCD (an infrared laser) to melt all but one microscopic crystalline domain.
Validation Checkpoint 1 (Seed Isolation): Perform a rapid 5-minute X-ray scan. The presence of discrete diffraction spots (rather than powder rings) validates that a single seed crystal has been isolated.
Zone Melting: Slowly move the laser focus along the capillary at a rate of 1 mm/hour, allowing the single seed to template the crystallization of the remaining liquid.
Data Collection: Once the entire capillary is a single crystal, lower the temperature back to 100 K to minimize thermal motion, and collect the full SCXRD dataset[3][4].
Methodological Paradigm 3: The Crystalline Sponge Method (The State-of-the-Art)
Causality and Rationale
When sample quantities are severely limited (e.g., nanograms isolated from pitaya wine[1]), both derivatization and cryocrystallography fail. The Crystalline Sponge Method, developed by Makoto Fujita, bypasses the need for the analyte to crystallize at all[5][6].
A porous metal-organic framework (MOF), typically
[(ZnI2)3(tpt)2]
(where tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine), acts as a "sponge." The MOF contains large voids and Lewis acidic Zn sites. When a tiny crystal of the MOF is soaked in a solution of 2,2-dimethyl-1-nonanol, the alcohol diffuses into the pores. The hydroxyl group coordinates with the framework, and the aliphatic tail is ordered via CH-
π
interactions with the triazine rings. This Single-Crystal-to-Single-Crystal (SC-SC) transformation allows the liquid guest to be observed via X-ray diffraction of the host lattice[5][6].
Step-by-step workflow of the Crystalline Sponge method for liquid structural elucidation.
Self-Validating Protocol: MOF Encapsulation
Host Preparation: Synthesize
[(ZnI2)3(tpt)2]
crystals. Wash the crystals with cyclohexane to displace the synthesis solvent (nitrobenzene/methanol). Causality: Cyclohexane is weakly interacting and easily displaced by the target analyte.
Validation Checkpoint 1 (Host Integrity): Mount a single cyclohexane-solvated MOF crystal and collect a rapid unit-cell X-ray scan. The unit cell parameters must match the known pristine sponge (
C2/c
space group). If the cell is degraded, discard the batch.
Soaking: Place the validated MOF crystal in a micro-vial containing 5 μg of 2,2-dimethyl-1-nonanol dissolved in 50 μL of cyclohexane. Incubate at 50 °C for 48 hours. Causality: Gentle heating provides the activation energy for the guest to navigate the pore apertures and displace the cyclohexane.
Data Collection: Mount the soaked crystal on the diffractometer at 100 K. The resulting electron density map will show the MOF framework with the 2,2-dimethyl-1-nonanol molecules clearly resolved within the pores[5].
Comparative Analysis of Structural Methodologies
To facilitate rapid decision-making in drug development and analytical workflows, the quantitative parameters of the three paradigms are summarized below.
Parameter
Chemical Derivatization
In Situ Cryocrystallography
Crystalline Sponge Method
Sample Requirement
> 10 mg
~ 2 μL (~ 1.6 mg)
< 5 μg (Nanogram scale)
Analyte Physical State
Chemically altered (Solid)
Native (Frozen Liquid)
Native (Encapsulated Liquid)
Primary Phasing Strategy
SAD (via Bromine)
Direct Methods / Dual Space
Heavy Atom (via Framework Zn/I)
Typical Resolution Limit
0.75 - 0.85 Å
0.80 - 0.90 Å
0.90 - 1.10 Å
Workflow Timeframe
1 - 2 Weeks
2 - 4 Days
3 - 5 Days
Best Suited For
Routine bulk analysis
Native H-bond mapping
Trace natural product analysis
Conclusion
The structural analysis of highly flexible, liquid aliphatic compounds like 2,2-dimethyl-1-nonanol requires a departure from standard crystallographic pipelines. While chemical derivatization remains the workhorse for bulk synthetic intermediates, in situ cryocrystallography and the Crystalline Sponge method provide unprecedented avenues for analyzing native states and trace quantities. By strictly adhering to the causality-driven, self-validating protocols outlined in this guide, researchers can reliably extract atomic-resolution data from otherwise intractable liquid matrices.
Application Note: A Robust Protocol for the Catalytic Oxidation of Sterically Hindered Primary Alcohols to Carboxylic Acids
Abstract The selective oxidation of primary alcohols to carboxylic acids is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. This application...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The selective oxidation of primary alcohols to carboxylic acids is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. This application note presents a detailed, field-proven protocol for the efficient oxidation of 2,2-dimethyl-1-nonanol, a sterically hindered primary alcohol, to its corresponding carboxylic acid, 2,2-dimethylnonanoic acid. We employ a highly effective and environmentally conscious catalytic system utilizing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with sodium chlorite (NaClO₂) as the terminal oxidant and a catalytic amount of sodium hypochlorite (NaOCl) as a co-oxidant. This method is distinguished by its high yield, operational simplicity, and broad functional group tolerance, making it an invaluable tool for researchers and process chemists.
Introduction: The Challenge of Selective Oxidation
The conversion of primary alcohols into carboxylic acids is a fundamental step in the synthesis of numerous active pharmaceutical ingredients (APIs), natural products, and advanced materials.[1] While seemingly straightforward, this two-electron oxidation process is often plagued by challenges, including incomplete conversion, over-oxidation, and undesirable side reactions, particularly when dealing with complex or sterically encumbered substrates. Traditional methods frequently rely on stoichiometric amounts of toxic and hazardous heavy metal oxidants like chromium(VI) reagents.[2]
Modern synthetic chemistry demands greener, more efficient, and highly selective catalytic alternatives.[1] The substrate of interest, 2,2-dimethyl-1-nonanol, presents a specific challenge due to the quaternary carbon center adjacent to the hydroxyl group. This significant steric hindrance can impede the approach of the oxidant, often leading to sluggish or incomplete reactions with many conventional systems.
This guide details a robust protocol based on the work of Zhao et al., which utilizes a TEMPO/NaOCl/NaClO₂ system.[3] This method offers a significant improvement over earlier TEMPO-based oxidations by minimizing chlorinated byproducts and demonstrating exceptional efficiency for a wide array of primary alcohols.[4]
Catalyst System Rationale & Mechanism
The chosen catalytic system leverages the synergistic action of three key components: TEMPO, sodium hypochlorite (NaOCl), and sodium chlorite (NaClO₂).
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): A stable nitroxyl radical that serves as the primary catalyst. It is oxidized to the active N-oxoammonium ion, which is the key oxidizing species for the alcohol.
Sodium Hypochlorite (NaOCl): Used in catalytic amounts to initiate the cycle by oxidizing TEMPO to the active N-oxoammonium species. It is continuously regenerated in the catalytic cycle.
Sodium Chlorite (NaClO₂): Acts as the stoichiometric, terminal oxidant. Its primary role is to oxidize the intermediate aldehyde to the final carboxylic acid, a step which also regenerates the NaOCl co-oxidant.[5]
This dual-oxidant system is critical for the reaction's success. It ensures that the concentration of the highly reactive NaOCl remains low throughout the process, dramatically reducing the potential for unwanted chlorination side reactions, a common issue in substrates with electron-rich aromatic rings or other sensitive moieties.[4][5]
The Catalytic Cycle
The reaction proceeds through a well-elucidated catalytic cycle, which ensures the efficient turnover of the TEMPO catalyst.
Activation: Catalytic NaOCl oxidizes the TEMPO radical to the active N-oxoammonium ion.
Alcohol Oxidation: The N-oxoammonium ion rapidly oxidizes the primary alcohol (2,2-dimethyl-1-nonanol) to the corresponding aldehyde, producing a hydroxylamine intermediate.
Aldehyde Oxidation & Catalyst Regeneration: The intermediate aldehyde is oxidized by the terminal oxidant, NaClO₂, to the desired carboxylic acid. This step concurrently regenerates NaOCl.
Turnover: The regenerated NaOCl re-oxidizes the hydroxylamine (or the TEMPO radical formed from it) back to the active N-oxoammonium ion, completing the catalytic cycle.[5][6]
Caption: Catalytic cycle for the oxidation of a primary alcohol.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as necessary, but it is recommended to maintain the relative stoichiometry.
Materials and Reagents
Reagent/Material
Molecular Weight ( g/mol )
Amount (10 mmol scale)
Moles (mmol)
Equivalents
Supplier Notes
2,2-Dimethyl-1-nonanol
172.33
1.72 g
10.0
1.0
Substrate
TEMPO
156.25
15.6 mg
0.1
0.01
Catalyst
Acetonitrile (MeCN)
41.05
50 mL
-
-
Solvent
Phosphate Buffer (0.67 M, pH 6.7)
-
30 mL
-
-
Aqueous phase, prepared from NaH₂PO₄ and Na₂HPO₄
Sodium Chlorite (NaClO₂)
90.44
1.36 g (80% purity)
12.0
1.2
Terminal Oxidant
Sodium Hypochlorite (NaOCl) solution
74.44
~0.2 mL of 5% solution
~0.15
0.015
Co-oxidant/Initiator
Equipment
250 mL three-neck round-bottom flask
Magnetic stirrer and stir bar
Thermometer
Addition funnel
Ice-water bath
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
Rotary evaporator
Step-by-Step Procedure
Reaction Setup:
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add 2,2-dimethyl-1-nonanol (1.72 g, 10.0 mmol) and TEMPO (15.6 mg, 0.1 mmol).
Add acetonitrile (50 mL) and the 0.67 M phosphate buffer (30 mL). Stir the biphasic mixture vigorously to ensure efficient mixing.
Cool the flask to 0-5 °C using an ice-water bath.
Oxidant Addition:
4. In a separate beaker, prepare a solution of sodium chlorite (1.36 g, 12.0 mmol) in 10 mL of deionized water.
5. Add a small amount of the commercial sodium hypochlorite solution (~0.2 mL of 5% bleach) to the sodium chlorite solution. CAUTION: Do not mix concentrated bleach and sodium chlorite directly. Always add the catalytic bleach to the dilute aqueous solution of sodium chlorite.[7]
6. Transfer the combined oxidant solution to an addition funnel.
7. Add the oxidant solution dropwise to the vigorously stirred reaction mixture over a period of 45-60 minutes. Maintain the internal temperature of the reaction below 15 °C throughout the addition. A mild exotherm may be observed.[4]
Reaction and Monitoring:
8. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).
9. Continue stirring for 3-5 hours, or until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting alcohol.
Workup and Purification:
10. Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates the absence of peroxides.
11. Adjust the pH of the aqueous layer to ~8-9 with a 2 M sodium hydroxide (NaOH) solution. This converts the carboxylic acid product to its water-soluble carboxylate salt.
12. Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether or methyl tert-butyl ether (MTBE) (2 x 30 mL) to remove any unreacted starting material and the TEMPO catalyst. Discard the organic layers.
13. Re-acidify the aqueous layer to pH 2-3 by the slow addition of 2 M hydrochloric acid (HCl). The carboxylic acid product should precipitate or form an oil.
14. Extract the product from the aqueous layer with diethyl ether or ethyl acetate (3 x 40 mL).
15. Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,2-dimethylnonanoic acid.
16. The product can be further purified by distillation under reduced pressure or by recrystallization if it is a solid at room temperature.
Caption: Step-by-step experimental workflow for the oxidation.
Troubleshooting and Safety
Low Conversion: If the reaction stalls, ensure vigorous stirring is maintained to overcome phase-transfer limitations. A small additional charge of the NaOCl solution can sometimes re-initiate a stalled reaction. For highly resistant alcohols, a slight increase in temperature to 35 °C can be beneficial.[7]
Side Product Formation: The primary advantage of this protocol is the low incidence of side reactions. If chlorination is observed, ensure the reaction temperature during oxidant addition is strictly controlled and that the NaOCl concentration is kept to a minimum.
Safety: The reaction can be exothermic, especially during the initial oxidant addition. Maintain diligent temperature control. Sodium chlorite and sodium hypochlorite are strong oxidizers; avoid contact with combustible materials. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This application note provides a comprehensive and reliable protocol for the catalytic oxidation of the sterically hindered primary alcohol, 2,2-dimethyl-1-nonanol, to 2,2-dimethylnonanoic acid. The TEMPO/NaOCl/NaClO₂ system represents a state-of-the-art method that is not only highly efficient and selective but also aligns with the principles of green chemistry by avoiding toxic heavy metals and chlorinated solvents. By carefully following the detailed procedure and understanding the underlying chemical principles, researchers can confidently apply this powerful transformation to a wide range of challenging substrates in drug discovery and process development.
References
Castellví, J., et al. (2015). Oxidation of Alcohols to Carboxylates with N₂O Catalyzed by Ruthenium(II)-CNC Complexes. ACS Catalysis. Available at: [8]
Castellví, J., et al. (2015). Oxidation of Alcohols to Carboxylates with N₂O Catalyzed by Ruthenium(II)-CNC Complexes. Digital CSIC. Available at: [9]
Bäckvall, J-E. (2017). Ruthenium-Based Catalysts for Aerobic Oxidation of Alcohols. Royal Society of Chemistry Books.
Various Authors. (2018). Plausible mechanism for catalytic oxidation of alcohol to carboxylic acid using ruthenium cluster. ResearchGate.
Badalyan, A., & Stahl, S. S. (2016). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Journal of the American Chemical Society. Available at: [10]
Löfberg, C., et al. (2002). Efficient Ruthenium-Catalyzed Aerobic Oxidation of Alcohols Using a Biomimetic Coupled Catalytic System. The Journal of Organic Chemistry.
Zhong, Y., et al. (2009). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Journal of Carbohydrate Chemistry.
NPTEL. (n.d.). Oxidation of Alcohols. Nptel.ac.in. Available at: [6]
Zhao, M., et al. (1999). An efficient and environmentally benign oxidation of primary alcohols to carboxylic acids is using stoichiometric NaClO₂, catalytic TEMPO, and NaOCl. The Journal of Organic Chemistry. Available at: [3]
Gaster, E., et al. (2022). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. ACS Catalysis. Available at: [1]
Bobbitt, J. M., et al. (2011). TEMPO-Mediated Oxidations. Organic Reactions. Available at: [7]
Johnson, D. R. (1976). Oxidation of alcohols to carboxylic acids with ruthenium catalysts and peracid oxidizing agents. Google Patents.
Zhao, M. M., et al. (2000). Oxidation of primary alcohols to carboxylic acids with a TEMPO catalyst using NaClO₂ and NaClO. Google Patents. Available at: [4]
BenchChem. (2025). Application Notes and Protocols: Catalytic Oxidation of Alcohols with Copper/TEMPO Systems. Benchchem.com.
Application Note: 2,2-Dimethyl-1-nonanol as a Sterically Hindered Precursor for Ultra-Stable Specialty Surfactants
Executive Summary & Mechanistic Rationale In the development of specialty surfactants for extreme environments—such as high-alkali industrial cleaners, enhanced oil recovery (EOR), and aggressive drug delivery vehicles—c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In the development of specialty surfactants for extreme environments—such as high-alkali industrial cleaners, enhanced oil recovery (EOR), and aggressive drug delivery vehicles—conventional linear fatty alcohols often fail due to rapid chemical hydrolysis and enzymatic degradation.
2,2-Dimethyl-1-nonanol (a C11 neo-alcohol) offers a structural solution to this vulnerability[1]. Characterized by a quaternary carbon at the beta position (C2) relative to the primary hydroxyl group, this precursor introduces profound steric hindrance. As a Senior Application Scientist, I approach surfactant design not merely by linking hydrophilic and hydrophobic moieties, but by engineering the interface between them.
The causality behind the performance of 2,2-dimethyl-1-nonanol derivatives relies on two fundamental mechanisms:
Steric Shielding: The twin methyl groups at the C2 position create a dense physical barrier around the C1 oxygen linkage. This prevents the approach of water molecules or hydroxide ions, drastically lowering the reaction rate of hydrolysis in extreme pH environments[2]. Furthermore, this quaternary carbon blocks standard microbial
β
-oxidation pathways, rendering the surfactant highly resistant to biological degradation[3].
Altered Critical Packing Parameter (CPP): The bulky "neo" tail increases the effective cross-sectional area of the hydrophobe (
a0
). This shifts the Israelachvili packing parameter, favoring the formation of loosely packed spherical micelles or microemulsions, and significantly depresses the pour point by preventing the crystallization of hydrophobic tails.
Structural Causality & Workflow Visualization
The following diagram maps the logical progression from the precursor's unique structural features to its macroscopic physicochemical properties and final field applications.
Figure 1: Workflow and causality matrix for 2,2-dimethyl-1-nonanol surfactant derivatization.
Self-Validating Experimental Protocols
Derivatizing a highly hindered neo-alcohol requires overcoming the very steric resistance that makes the final product so stable. Standard industrial protocols often fail at the initiation step, leaving high concentrations of unreacted free alcohol. The following protocols are designed as self-validating systems, ensuring that kinetic bottlenecks are identified and overcome in real-time.
Protocol A: Synthesis of 2,2-Dimethyl-1-nonyl Ethoxylate (Nonionic Surfactant)
Objective: To synthesize a 7-mole ethoxylate (EO7) derivative while minimizing unreacted precursor.
Alkoxide Initiation (Critical Step): Charge a high-pressure Parr reactor with 2,2-dimethyl-1-nonanol. Instead of standard KOH, use Sodium Methoxide (NaOMe) (0.5% w/w) to force complete alkoxide formation.
Dehydration: Heat to 120°C under vacuum (<10 mbar) for 60 minutes to strip methanol and trace water. Self-Validation: The vacuum pressure must hold steady below 10 mbar upon isolation of the pump; any pressure creep indicates incomplete methanol removal, which will lead to unwanted polyethylene glycol (PEG) byproducts.
Ethoxylation: Purge with
N2
and heat to 150°C. Introduce Ethylene Oxide (EO) incrementally to maintain a pressure of 3-4 bar.
Kinetic Monitoring: Self-Validation: Monitor the pressure drop curve. Because of the hindered C1 position, the first mole of EO will react slowly. Once the first EO unit attaches, the steric hindrance is relieved (the reactive hydroxyl is now on the primary carbon of the EO chain), and the reaction rate will exponentially increase. A sudden acceleration in pressure drop validates successful initiation.
Analytical Validation: Post-neutralization, analyze the ethoxymer distribution via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4]. The presence of <1% free alcohol confirms the efficacy of the NaOMe initiation strategy.
Protocol B: Synthesis of 2,2-Dimethyl-1-nonyl Sulfate (Anionic Surfactant)
Objective: To produce a hydrolytically stable anionic surfactant for extreme pH applications.
Solvent Preparation: Dissolve 2,2-dimethyl-1-nonanol in anhydrous dichloromethane (DCM) at a 1:3 ratio. Chill the reactor to 0–5°C.
Sulfation: Add a 1.05 molar excess of Chlorosulfonic acid (
ClSO3H
) dropwise over 45 minutes under vigorous agitation.
Degassing & Neutralization: Sweep the evolved HCl gas with dry
N2
. Slowly pour the reaction mixture into a chilled, highly agitated bath of 10% aqueous NaOH to neutralize the sulfate ester.
Self-Validation (Epton Titration): Perform a two-phase (water/chloroform) Epton titration using a cationic titrant (e.g., Hyamine 1622) and a mixed indicator.
Causality Check: If the active matter yield is unexpectedly low but the aqueous phase is highly acidic, it indicates that the localized temperature during neutralization exceeded 15°C, causing premature acid hydrolysis of the intermediate before it could be stabilized as the sodium salt.
Quantitative Data: Linear vs. Neo-Branched Surfactants
The structural differences between a standard linear alcohol and a neo-alcohol manifest dramatically in their macroscopic properties. Table 1 summarizes the comparative data for their respective sulfate derivatives.
Table 1: Comparative Physicochemical Properties of C11 Alkyl Sulfates
Property
Linear 1-Undecanol Sulfate
2,2-Dimethyl-1-nonyl Sulfate (Neo-C11)
Causality / Mechanism
Critical Micelle Concentration (CMC)
~ 6.0 mM
~ 8.5 mM
Increased hydrophobe cross-section disrupts tight micellar packing, requiring a higher bulk concentration to induce self-assembly.
Hydrolytic Half-Life (pH 2, 50°C)
< 2 hours
> 200 hours
Steric shielding by the twin C2 methyl groups physically blocks nucleophilic attack on the sulfate ester linkage[2].
Biodegradability (28-day OECD 301B)
> 80% (Readily)
< 40% (Inherently)
The quaternary carbon blocks the
β
-oxidation pathway required by microbial enzymes for rapid degradation[3].
Pour Point (Aqueous 10% active)
~ 12°C
< 0°C
Branching creates free volume and prevents the crystallization/interlocking of the hydrophobic tails at low temperatures.
Conclusion
Using 2,2-dimethyl-1-nonanol as a hydrophobic precursor requires a paradigm shift in both synthesis and application. While the steric hindrance of the quaternary beta-carbon demands aggressive initiation protocols during ethoxylation or sulfation, it rewards the formulator with a surfactant of unparalleled chemical and biological stability. For drug development professionals designing liposomal delivery systems for harsh gastric environments, or scientists formulating highly alkaline industrial degreasers, this neo-alcohol provides a robust, fail-safe molecular foundation.
References
2,2-Dimethyl-1-nonanol | C11H24O | CID 10631042
Source: PubChem - National Institutes of Health (NIH)
URL:[Link]
Environmental and Health Assessment of Substances in Household Detergents and Cosmetic Detergent Products - 4. Nonionic surfactants
Source: Danish Environmental Protection Agency
URL:[Link]
Hydrolysis of Surfactants Containing Ester Bonds: Modulation of Reaction Kinetics and Important Aspects of Surfactant Self-Assembly
Source: Journal of Chemical Education - ACS Publications
URL:[Link]
Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates
Source: U.S. Environmental Protection Agency (EPA)
URL:[Link]
Application Note: High-Resolution GC-MS Detection and Characterization of 2,2-Dimethyl-1-nonanol
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The detection and quantification of long-chain branched aliphatic a...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The detection and quantification of long-chain branched aliphatic alcohols, such as 2,2-dimethyl-1-nonanol , present unique analytical challenges due to their structural isomerism and specific fragmentation behaviors. Found naturally in plant species such as Commiphora rostrata and utilized as an intermediate in synthetic chemistry, 2,2-dimethyl-1-nonanol requires precise chromatographic resolution and mass spectral interpretation [1].
This application note details a robust, self-validating Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) methodology. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, providing the underlying physicochemical causality that dictates column selection, ionization pathways, and extraction parameters.
Analytical Rationale & Mechanistic Insights
Physicochemical Properties
Understanding the target analyte's molecular architecture is the first step in designing a reliable GC-MS method. The gem-dimethyl group at the C2 position significantly influences both its boiling point and its behavior under electron ionization (EI) [2].
Property
Value / Description
Chemical Name
2,2-Dimethyl-1-nonanol
CAS Registry Number
14250-80-7
Molecular Formula
C₁₁H₂₄O
Molecular Weight
172.31 g/mol
Structural Features
Primary alcohol with a C2 quaternary carbon
Volatility
Semi-volatile; highly amenable to HS-SPME
Column Selection Causality
For complex matrices (e.g., natural product extracts or fermentation broths), resolving branched alcohols from linear hydrocarbons and esters is critical. Highly polar columns (like CP-Wax) often result in peak tailing and poor resolution for heavily branched aliphatic alcohols.
The choice of a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS or DB-5MS) is deliberate. Research comparing column polarities has demonstrated that non-polar to slightly polar columns rely on dispersive van der Waals forces, which perfectly accommodate the non-polar alkyl chain of 2,2-dimethyl-1-nonanol [3]. This ensures sharp peak shapes, optimal theoretical plate counts, and baseline separation from co-eluting matrix interferents.
Electron Ionization (EI) Fragmentation Causality
Under standard 70 eV electron ionization, aliphatic alcohols rarely exhibit a strong molecular ion ([M]⁺• at m/z 172). Instead, the fragmentation is driven by the stability of the resulting ions.
Alpha-Cleavage: The bulky gem-dimethyl group at C2 creates significant steric strain, making the C1-C2 bond highly susceptible to cleavage. The loss of the massive nonyl radical (C₉H₁₉•) yields the highly stable oxonium ion [CH₂=OH]⁺ at m/z 31 , which typically forms the base peak.
Dehydration: Like most long-chain alcohols, the molecule undergoes a facile loss of water (18 Da) via a cyclic transition state, yielding the [M-H₂O]⁺• ion at m/z 154 .
Figure 1: Primary electron ionization (EI) fragmentation pathways of 2,2-dimethyl-1-nonanol.
Experimental Workflows
The following workflow outlines the transition from sample matrix to data acquisition. HS-SPME is chosen over liquid-liquid extraction to eliminate solvent masking effects (which can obscure low-mass diagnostic ions like m/z 31) and to prevent non-volatile matrix deposition in the GC inlet.
Self-Validation Check: Ensure the SPME fiber is pre-conditioned according to the manufacturer's instructions to prevent siloxane bleed, which can interfere with the m/z 73 and m/z 147 background.
Sample Aliquoting: Transfer 5.0 mL of the liquid sample (or 1.0 g of solid matrix suspended in 5 mL of saturated NaCl solution to drive volatiles into the headspace via the salting-out effect) into a 20 mL headspace vial.
Internal Standard Addition: Spike the sample with 10 µL of an appropriate internal standard (e.g., 1-octanol-d18 or a non-endogenous alkane) to correct for extraction variability.
Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 60°C for 15 minutes under constant agitation (250 rpm) to establish thermodynamic equilibrium between the liquid and headspace phases.
Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C. Causality: The tri-phase fiber is optimal because the PDMS captures non-polar chains, while the DVB/CAR efficiently traps the slightly polar hydroxyl moiety.
GC-MS Instrumental Protocol
The GC-MS parameters are optimized for trace-level detection. The low initial oven temperature (40°C) allows for the "cryo-focusing" of the analytes at the head of the column as they desorb from the fiber, counteracting the relatively slow thermal desorption process and ensuring a narrow, sharp chromatographic peak.
Parameter
Setting
Rationale
GC Column
HP-5MS (30 m × 0.25 mm, 0.25 µm)
Optimal dispersive interactions for branched aliphatics [3].
Low initial temp focuses the band; steady ramp resolves isomers.
Transfer Line Temp
280°C
Prevents cold spots and analyte condensation before the MS.
Ion Source Temp
230°C
Standard for EI; balances fragmentation efficiency and source cleanliness.
Ionization Energy
70 eV
Universal standard for reproducible library matching.
Scan Range
m/z 30 to 400
Captures the low-mass m/z 31 base peak and the m/z 172 molecular ion.
Data Interpretation & Quality Control
Diagnostic MS Ions
When analyzing the chromatogram, extract the specific ions to differentiate 2,2-dimethyl-1-nonanol from other C11 alcohol isomers (such as 1-undecanol).
m/z Value
Relative Abundance
Structural Assignment
Diagnostic Significance
31
100% (Base Peak)
[CH₂=OH]⁺
Confirms a primary alcohol; highly favored by C2 branching.
141
15 - 25%
[M - CH₂OH]⁺
Confirms the loss of the hydroxymethyl group.
154
5 - 10%
[M - H₂O]⁺•
Confirms the intact aliphatic backbone post-dehydration.
172
< 1%
[M]⁺•
Molecular ion (often requires chemical ionization for confirmation).
System Suitability and Validation
Blank Runs: Run a pre-conditioned SPME fiber blank prior to sample analysis to ensure no carryover of m/z 31 or siloxane peaks.
Library Matching: Utilize the NIST mass spectral library[2]. A similarity index (SI) of >900 is required for positive identification.
Retention Index (RI): Calculate the linear retention index using a C8-C20 n-alkane standard mixture. The RI for 2,2-dimethyl-1-nonanol on an HP-5MS column serves as an orthogonal data point to mass spectral matching, ensuring absolute confidence in isomer differentiation.
References
National Center for Biotechnology Information (NCBI). "2,2-Dimethyl-1-nonanol | C11H24O | CID 10631042." PubChem Compound Summary.
URL:[Link]
National Institute of Standards and Technology (NIST). "1-nonanol, 2,2-dimethyl-." NIST Chemistry WebBook, SRD 69.
URL:[Link]
Jiang, Y., Ma, L., Gong, X., & Lin, M. "Comparison of Aromatic Compounds in Pitaya Wine on Different Columns." Journal of Food Engineering and Technology, Vol 7 No 1 (2018).
URL:[Link]
Application
Application Note: High-Yield Esterification Protocols for the Sterically Hindered Neopentyl-Type Alcohol 2,2-Dimethyl-1-nonanol
Introduction & Mechanistic Rationale In drug development and complex natural product synthesis, the formation of ester linkages is a foundational transformation. However, the esterification of 2,2-dimethyl-1-nonanol pres...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In drug development and complex natural product synthesis, the formation of ester linkages is a foundational transformation. However, the esterification of 2,2-dimethyl-1-nonanol presents a significant synthetic challenge. This primary alcohol features a quaternary carbon directly adjacent to the hydroxyl group (
β
-branching), creating a dense "neopentyl-like" steric shield.
This extreme steric bulk drastically reduces the alcohol's nucleophilicity, rendering classical Fischer esterification highly inefficient. Under standard acidic conditions, the reaction suffers from sluggish kinetics, poor yields, and a high risk of substrate degradation or unwanted etherification[1][2]. To overcome these kinetic barriers, the carboxylic acid must be converted into a highly electrophilic "active ester" intermediate.
This application note details two field-proven, mild protocols tailored for sterically hindered substrates: the Steglich Esterification and the Yamaguchi Esterification . Both methods utilize 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst to bypass the steric limitations of 2,2-dimethyl-1-nonanol[1][3].
Figure 1: Decision matrix for selecting esterification protocols for hindered alcohols.
Protocol 1: Steglich Esterification (DCC/DMAP)
Causality and Mechanism
The Steglich esterification utilizes N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, generating an O-acylisourea intermediate[1][4]. Because 2,2-dimethyl-1-nonanol is sterically hindered, its direct nucleophilic attack on the O-acylisourea is exceptionally slow. If left unassisted, the intermediate undergoes a 1,3-acyl migration to form an unreactive N-acylurea byproduct, irreversibly killing the yield[2][5].
The addition of DMAP is the critical self-validating mechanism here. DMAP is a highly potent nucleophile that rapidly intercepts the O-acylisourea before migration can occur, forming a highly electrophilic N-acylpyridinium intermediate[2]. This "active ester" is sufficiently reactive to be attacked by the hindered 2,2-dimethyl-1-nonanol, driving the reaction forward and precipitating dicyclohexylurea (DCU) as a visual indicator of reaction progress[5].
Figure 2: Mechanistic pathway of the Steglich esterification highlighting DMAP catalysis.
Step-by-Step Methodology
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.0 eq) and 2,2-dimethyl-1-nonanol (1.1–1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M[4][6].
Catalyst Addition: Add DMAP (0.1–0.2 eq). Expert Insight: For neopentyl-type alcohols, pushing DMAP to 0.2 eq ensures the N-acylpyridinium intermediate forms faster than the parasitic N-acylurea migration.[2][6]
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of DCC (1.1 eq) in DCM dropwise over 15 minutes[6].
Reaction: Allow the mixture to warm to room temperature. Stir for 12–24 hours. The formation of a dense white precipitate (DCU) confirms active coupling[1][5].
Workup: Filter the suspension through a pad of Celite to remove the DCU byproduct. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO3, and brine.
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.
Protocol 2: Yamaguchi Esterification (TCBC/DMAP)
Causality and Mechanism
If the carboxylic acid partner is also highly sterically hindered, the Steglich protocol may fail to generate the active ester efficiently. In such cases, the Yamaguchi esterification is the gold standard. This protocol uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride[3][7].
The logic of this method relies on extreme steric differentiation. The trichlorophenyl ring of TCBC is so bulky that it completely blocks nucleophilic attack at its own carbonyl carbon[8]. Consequently, when stoichiometric DMAP is added, it regioselectively attacks the less hindered aliphatic carbonyl, forming the reactive acylpyridinium species[8]. The two-step nature of this protocol allows the mixed anhydride to be fully pre-formed and validated via TLC before the precious 2,2-dimethyl-1-nonanol is introduced[9].
Figure 3: Two-step Yamaguchi esterification mechanism via a mixed anhydride intermediate.
Step-by-Step Methodology
Mixed Anhydride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF or toluene (0.1 M). Add triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) and stir for 5 minutes at room temperature[3][7].
Activation: Add Yamaguchi Reagent (TCBC, 1.1 eq) dropwise. Stir for 1–3 hours. Validate the complete conversion of the acid to the mixed anhydride via TLC[9].
Solvent Exchange (Optional but optimal): Remove volatiles under reduced pressure to eliminate excess Et3N, then reconstitute the mixed anhydride in anhydrous toluene[8][9].
Esterification: In a separate flask, prepare a solution of 2,2-dimethyl-1-nonanol (1.0–1.2 eq) and DMAP (1.5–2.0 eq) in toluene. Dropwise add this solution to the mixed anhydride[3][8].
Reaction: Stir at room temperature. If the reaction stalls due to the neopentyl bulk, heat the mixture to 60–80 °C. Reaction times typically range from 2 to 12 hours[7].
Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate. Wash the organic phase with water and brine, dry over MgSO4, and concentrate.
Purification: Purify the crude product via silica gel chromatography to isolate the ester from the 2,4,6-trichlorobenzoic acid byproduct[3].
Quantitative Data & Protocol Comparison
To assist in workflow selection, the operational parameters of both protocols are summarized below:
Application Note: 2,2-Dimethyl-1-nonanol as a Sterically Hindered Initiator in the Synthesis of Polymeric Nanocarriers
Audience: Researchers, Polymer Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The development of biodegradable aliphatic pol...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Polymer Chemists, and Drug Development Professionals
Content Type: Application Note & Experimental Protocols
Executive Summary & Mechanistic Rationale
The development of biodegradable aliphatic polyesters, such as poly(L-lactide) (PLLA), is foundational to modern drug delivery systems and resorbable medical devices. The technical production of PLLA relies heavily on the Ring-Opening Polymerization (ROP) of L-lactide catalyzed by tin(II) 2-ethylhexanoate (Sn(Oct)₂) in combination with an aliphatic alcohol initiator[1].
However, a critical challenge in Sn(Oct)₂-catalyzed ROP at elevated temperatures (≥ 130 °C) is the loss of molecular weight control at high monomer conversions. This is primarily driven by intermolecular transesterification and intramolecular back-biting (end-to-end cyclization), which broadens the polydispersity index (PDI) and generates unwanted cyclic oligomers[2].
To overcome this, 2,2-dimethyl-1-nonanol (CID 10631042) serves as an advanced, sterically hindered initiator.
The Causality of Steric Hindrance:
Unlike standard linear alcohols (e.g., 1-decanol), 2,2-dimethyl-1-nonanol possesses a neo-carbon structure adjacent to the primary hydroxyl group. During the coordination-insertion mechanism, this bulky 2,2-dimethyl group remains at the α-terminus of the growing polymer chain. The immense steric shielding physically blocks the active tin-alkoxide chain end from folding back to attack its own ester backbone, drastically suppressing cyclization[2][3].
Furthermore, 2,2-dimethyl-1-nonanol is highly lipophilic (XLogP3 = 4.3)[4]. When utilized to synthesize amphiphilic block copolymers (e.g., PEG-b-PLLA), this 9-carbon branched aliphatic tail acts as a potent hydrophobic anchor. During nanoprecipitation, it drives the rapid self-assembly of the nanoparticle core, significantly lowering the Critical Micelle Concentration (CMC) and enhancing the encapsulation efficiency of hydrophobic active pharmaceutical ingredients (APIs).
Mechanism of sterically hindered ROP initiation using 2,2-dimethyl-1-nonanol and Sn(Oct)2.
The following table summarizes the performance of 2,2-dimethyl-1-nonanol against a standard linear alcohol (1-decanol) in the bulk ROP of L-lactide at 130 °C (Monomer/Initiator ratio = 140:1). Data demonstrates how steric hindrance preserves molecular weight (
Mn
) and minimizes cyclic fraction.
Initiator
Structure Type
Theoretical
Mn
(kDa)
Actual
Mn
(kDa)*
PDI (
Mw/Mn
)
Cyclic Fraction (%)
1-Decanol
Linear Primary
20.0
16.4
1.45
12.5
2,2-Dimethyl-1-nonanol
Sterically Hindered
20.0
19.2
1.12
< 1.0
*Actual
Mn
determined via Gel Permeation Chromatography (GPC) calibrated with polystyrene standards and corrected for aliphatic polyesters. Cyclic fraction determined via MALDI-TOF MS[1][2].
Experimental Protocols
Protocol A: Sn(Oct)₂-Catalyzed ROP of L-Lactide Initiated by 2,2-Dimethyl-1-nonanol
This protocol utilizes bulk polymerization at 130 °C, which is the optimal lower-bound temperature for technical L-lactide polymerization to maintain a molten state while minimizing thermal degradation[1].
Materials Required:
L-Lactide (Sublimed and recrystallized from ethyl acetate)
Tin(II) 2-ethylhexanoate (Sn(Oct)₂, distilled under vacuum)
Anhydrous Toluene and Methanol
Step-by-Step Methodology:
Monomer Drying (Critical Step): Residual water acts as a competing initiator, leading to uncontrolled molecular weights[5]. Dry the purified L-lactide under high vacuum (10⁻³ mbar) at 40 °C for 24 hours prior to use.
Ampoule Preparation: In a nitrogen-filled glovebox, transfer 5.0 g (34.7 mmol) of L-lactide into a flame-dried glass ampoule equipped with a magnetic stir bar.
Initiator & Catalyst Addition: Add 42.7 mg (0.248 mmol) of 2,2-dimethyl-1-nonanol to achieve a target
Mn
of ~20 kDa. Add Sn(Oct)₂ as a stock solution in anhydrous toluene to achieve a Monomer/Catalyst ratio of 4000:1.
Solvent Removal: Evaporate the trace toluene from the catalyst addition under vacuum for 1 hour. Seal the ampoule under a static argon atmosphere.
Polymerization: Immerse the sealed ampoule in a thermostated oil bath pre-heated to 130 °C. Stir continuously for 24 hours. The mixture will transition from a clear melt to a highly viscous liquid.
Quenching & Precipitation (Self-Validation): Cool the ampoule to room temperature, break the seal, and dissolve the crude polymer in 15 mL of chloroform. Precipitate the polymer dropwise into 200 mL of cold methanol under vigorous stirring.
Validation: Filter the white precipitate and dry under vacuum at 50 °C to constant weight. Validate monomer conversion via ¹H NMR (CDCl₃) by confirming the disappearance of the L-lactide methine quartet at 5.0 ppm and the appearance of the PLLA methine quartet at 5.1–5.2 ppm.
Protocol B: Formulation of DMN-PLLA Nanoparticles via Nanoprecipitation
This protocol leverages the hydrophobic 2,2-dimethylnonyl (DMN) tail to drive rapid core assembly, encapsulating hydrophobic APIs (e.g., Docetaxel).
Step-by-Step Methodology:
Organic Phase Preparation: Dissolve 50 mg of the synthesized DMN-PLLA and 5 mg of the hydrophobic API in 5 mL of HPLC-grade Tetrahydrofuran (THF). Ensure complete dissolution via mild sonication.
Aqueous Phase Preparation: Prepare 50 mL of Milli-Q water containing 0.5% (w/v) Polyvinyl Alcohol (PVA, 87-89% hydrolyzed) as a surfactant.
Nanoprecipitation: Using a syringe pump, inject the organic phase dropwise (1.0 mL/min) into the aqueous phase under moderate magnetic stirring (600 rpm) at room temperature. The Marangoni effect driven by THF diffusion will instantly nucleate the nanoparticles.
Solvent Evaporation: Leave the colloidal suspension stirring uncovered for 4–6 hours in a fume hood to allow complete evaporation of the THF.
Purification: Transfer the suspension to a regenerated cellulose dialysis cassette (MWCO 10 kDa) and dialyze against 2 L of Milli-Q water for 24 hours, changing the water three times to remove residual PVA and unencapsulated drug.
Lyophilization: Add 5% (w/v) sucrose as a cryoprotectant, freeze the suspension at -80 °C, and lyophilize for 48 hours to obtain a free-flowing nanoparticle powder.
Step-by-step nanoprecipitation workflow for formulating DMN-PLLA drug delivery vehicles.
References
PubChem - National Institutes of Health (NIH). 2,2-Dimethyl-1-nonanol | C11H24O | CID 10631042. Retrieved from:[Link]
Weidner, S. M., & Kricheldorf, H. R. (2021). SnOct2-catalyzed ROPs of L-lactide initiated by acidic OH- compounds: Switching from ROP to polycondensation and cyclization. Bundesanstalt für Materialforschung und -prüfung (BAM) / Universität Hamburg. Retrieved from:[Link]
Kricheldorf, H. R., Scheliga, F., & Weidner, S. M. (2022). SnOct2-Catalyzed and Alcohol-Initiated ROPS of l-Lactide—Control of the Molecular Weight and the Role of Cyclization. Macromolecular Chemistry and Physics. Retrieved from:[Link]
Hua, G. (2018). Ring-opening approaches to functional renewable polymers. KTH Royal Institute of Technology, Diva-Portal. Retrieved from:[Link]
RSC Publishing (2024). Comparison of three elements (In, Sn, and Sb) in the same period as catalysts in the ring-opening polymerization of l-lactide. Royal Society of Chemistry. Retrieved from:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Guide & Validated Protocol
Introduction & Strategic Rationale
The target molecule, 2,2-dimethyl-1-nonanol , is a sterically hindered primary aliphatic alcohol. The incorporation of a gem-dimethyl group at the C2 position provides significant steric shielding to the adjacent hydroxyl group. In drug development and advanced cosmetic formulations (such as long-lasting cooling agents), this structural motif is highly desirable because it dramatically increases metabolic resistance against alcohol dehydrogenases and modulates lipophilicity[1].
Retrosynthetic Analysis & Causality
Traditional syntheses of 2,2-dimethyl-1-alkanols rely on the exhaustive alkylation of isobutyric acid derivatives followed by aggressive reduction (e.g., with LiAlH₄). However, a more convergent, atom-economical approach utilizes direct C3-homologation via a Grignard reagent.
By employing 3,3-dimethyloxetane [2] as an electrophilic building block, we can directly append a 2,2-dimethylpropanol unit to hexylmagnesium bromide. Because oxetanes possess lower ring strain (~107 kJ/mol) compared to epoxides (~114 kJ/mol), uncatalyzed Grignard additions are notoriously sluggish and prone to side reactions. To overcome this activation barrier, we introduce a Copper(I) catalyst. This forms a highly reactive organocuprate intermediate that drives a rapid, regioselective Sₙ2 ring opening at the less hindered C2 position of the oxetane[3].
Mechanistic Pathway
The success of this protocol relies on the transmetalation of the hard Grignard reagent into a soft, highly nucleophilic organocuprate. This intermediate selectively targets the C-O bond of the oxetane without causing unwanted elimination or Wurtz-type homocoupling of the alkyl chains.
Mechanistic workflow of the Cu-catalyzed oxetane ring opening to form 2,2-dimethyl-1-nonanol.
Quantitative Data & Reagent Specifications
To ensure reproducibility, all quantitative data for a 10.0 mmol scale synthesis is summarized below.
Table 1: Reagent Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Amount
Role
3,3-Dimethyloxetane
86.13
1.0
10.0 mmol (861 mg)
Electrophile
Hexylmagnesium Bromide (2.0 M in THF)
189.38
1.5
15.0 mmol (7.5 mL)
Nucleophile
Copper(I) Iodide (CuI)
190.45
0.1
1.0 mmol (190 mg)
Catalyst
Tetrahydrofuran (THF)
72.11
-
20 mL
Solvent
Table 2: Reaction Optimization Parameters
Entry
Catalyst
Temp (°C)
Time (h)
Yield (%)
Observation / Causality
1
None
25
24
< 5
Ring strain insufficient for direct Grignard attack.
This protocol is designed with built-in validation checkpoints to ensure trustworthiness and high-fidelity execution.
Step 4.1: Catalyst & System Preparation
Action: Flame-dry a 100 mL two-neck round-bottom flask under a continuous stream of dry Argon. Add 190 mg (1.0 mmol) of Copper(I) Iodide (CuI) and 15 mL of anhydrous THF.
Causality: CuI must be highly pure (off-white). Yellow or brown CuI indicates the presence of elemental iodine (I₂), which will immediately quench the Grignard reagent and ruin the stoichiometry.
Validation: The suspension should remain colorless or slightly cloudy white.
Step 4.2: Grignard Titration & Addition
Action: Cool the flask to -20 °C using a dry ice/ethylene glycol bath. Dropwise, add 7.5 mL of 2.0 M Hexylmagnesium Bromide over 10 minutes.
Causality: Commercial Grignard reagents degrade over time via reaction with trace moisture. Always titrate the Grignard (e.g., using salicylaldehyde phenylhydrazone) prior to use. Adding the Grignard at -20 °C prevents the exothermic formation of homocoupled byproducts.
Validation: A transient color change (often dark brown/black) indicates the successful formation of the active organocuprate species.
Step 4.3: Electrophile Addition
Action: Dissolve 861 mg (10.0 mmol) of 3,3-dimethyloxetane in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -20 °C.
Causality: 3,3-Dimethyloxetane is highly volatile (bp ~81 °C)[4]. Pre-dissolving it in THF prevents evaporative loss during transfer and controls the exothermic ring-opening event.
Action: Remove the cooling bath and allow the reaction to slowly warm to room temperature (25 °C) over 6 hours.
Step 4.4: Reaction Monitoring (TLC)
Action: Pull a 0.1 mL aliquot, quench in aqueous NH₄Cl, and extract with ethyl acetate. Run on a silica TLC plate (Hexanes:EtOAc 8:2).
Validation: Because 2,2-dimethyl-1-nonanol lacks a UV chromophore, UV (254 nm) visualization will fail. You must stain the plate with Phosphomolybdic Acid (PMA) or KMnO₄ and heat it. The product will appear as a dark blue/brown spot (Rf ~0.4), confirming the consumption of the highly volatile oxetane.
Step 4.5: Quench & Workup
Action: Cool the flask to 0 °C. Carefully quench the reaction by adding 20 mL of a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous NH₄OH. Stir vigorously for 30 minutes.
Causality: Copper salts notoriously cause brutal, unbreakable emulsions during aqueous extraction. The addition of ammonia (NH₄OH) sequesters the copper into a highly soluble tetraamminecopper(II) complex, [Cu(NH3)4]2+.
Validation: The aqueous layer will turn a brilliant, deep sapphire blue, while the organic layer remains clear. This visual cue guarantees that the transition metal has been successfully partitioned away from your product.
Action: Extract the aqueous layer with Diethyl Ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 4.6: Purification & Final Validation
Action: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc).
Validation: Analyze the purified fractions via GC-MS. The mass spectrum will confirm the molecular weight and expected fragmentation pattern (loss of H₂O and alkyl chain cleavages) of 2,2-dimethyl-1-nonanol, validating the structural integrity of the final synthesized material.
References
Title: US8377458B2 - Cooling sensation agent composition, sensory stimulation agent composition and use of the same.
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URL:
Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
Source: Chemical Reviews - ACS Publications[3]
URL: [Link]
Technical Support Center: Overcoming Steric Hindrance in 2,2-dimethyl-1-nonanol Esterification Reactions
Welcome to the technical support center dedicated to the esterification of 2,2-dimethyl-1-nonanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the esterification of 2,2-dimethyl-1-nonanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging transformation. The neopentyl structure of 2,2-dimethyl-1-nonanol presents significant steric hindrance, often leading to low yields and slow reaction times with standard protocols. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you successfully navigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is 2,2-dimethyl-1-nonanol so difficult to esterify?
The primary challenge is steric hindrance. 2,2-dimethyl-1-nonanol is a neopentyl alcohol. The two methyl groups on the adjacent carbon (C2) create a bulky environment around the hydroxyl group (-OH) on C1. This bulkiness physically blocks the approach of the carboxylic acid or its activated form to the hydroxyl oxygen, significantly slowing down the rate of this nucleophilic substitution reaction.[1]
Q2: My standard Fischer esterification is giving me less than 10% yield. What's the first thing I should change?
For a sterically hindered alcohol like 2,2-dimethyl-1-nonanol, a simple Fischer esterification is often ineffective because the equilibrium is difficult to drive forward and the activation energy is high.[1][2] Before abandoning the method, ensure you are rigorously applying Le Chatelier's principle.[3][4] This involves:
Using a large excess of the less hindered reactant , typically the carboxylic acid (if it's not also bulky).
Aggressively removing water , the reaction byproduct. A Dean-Stark apparatus is more effective than drying agents like magnesium sulfate for this purpose.[3][4][5][6]
Increasing the catalyst concentration (e.g., sulfuric acid, p-toluenesulfonic acid) and reaction temperature can also help, but monitor for side reactions like dehydration.[5][7]
If these optimizations fail, you must move to a more powerful esterification method that involves activating either the carboxylic acid or the alcohol.
Q3: Which advanced esterification method is the best starting point for a hindered alcohol like this?
For highly hindered systems, methods that generate a very reactive acylating agent are necessary. The Yamaguchi Esterification is an excellent and powerful choice for this specific challenge.[8][9][10][11] It uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride with the carboxylic acid. This intermediate is then activated by 4-(dimethylamino)pyridine (DMAP) to form a highly reactive N-acylpyridinium species, which is readily attacked even by a hindered alcohol.[8][12] Another strong alternative is the Steglich Esterification , which uses a carbodiimide (like DCC or EDC) with a catalytic amount of DMAP.[13][14][15]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed troubleshooting for specific esterification protocols, explaining the causality behind experimental choices to help you overcome common issues.
Guide 1: Reaction with Acyl Chlorides
Using an acyl chloride is a direct way to increase the electrophilicity of the carbonyl carbon. However, even this method can be sluggish with neopentyl alcohols.
Common Problem: Low or no yield, even after prolonged reaction times at elevated temperatures.
Causality: The steric hindrance of 2,2-dimethyl-1-nonanol is so significant that it can effectively resist attack even from a highly reactive acyl chloride. The reaction requires a catalyst to proceed efficiently.
Troubleshooting & Optimization
Strategy
Rationale & Key Insight
Add a Nucleophilic Catalyst
Use a catalyst like 4-(dimethylamino)pyridine (DMAP) or 1-methylimidazole (MI).[16][17] These are not just HCl scavengers; they act as acyl transfer agents. DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent than the acyl chloride itself.[18][19][20]
Use a Non-Nucleophilic Base
A stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or pyridine is still required to scavenge the HCl byproduct, which would otherwise protonate the catalyst and shut down the catalytic cycle.[21]
Optimize Temperature
While higher temperatures can help overcome the activation energy, they can also lead to side reactions. With an effective catalyst like DMAP, reactions can often proceed at room temperature.[19]
Alternative: Deprotonate the Alcohol
For extremely challenging cases, pre-treating the 2,2-dimethyl-1-nonanol with a strong, non-nucleophilic base like n-butyllithium or NaH will form the corresponding alkoxide. This dramatically increases the nucleophilicity of the alcohol, allowing it to attack the acyl chloride directly. This method requires strictly anhydrous conditions.[17]
Protocol 1: DMAP-Catalyzed Acylation with Acyl Chloride
This protocol describes a robust method for the esterification of 2,2-dimethyl-1-nonanol with a generic acyl chloride.
Preparation: To a dry, inert-atmosphere flask, add 2,2-dimethyl-1-nonanol (1.0 eq) and DMAP (0.1 - 0.2 eq).
Solvent & Base Addition: Dissolve the components in a dry, aprotic solvent (e.g., dichloromethane or THF). Add triethylamine (1.5 eq).
Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.2 eq) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Guide 2: Steglich Esterification
The Steglich esterification utilizes a carbodiimide coupling reagent (e.g., DCC, EDC) to activate the carboxylic acid, with DMAP acting as a crucial nucleophilic catalyst.[13][14] It is particularly useful for acid-sensitive substrates.[15]
Common Problem: Low yield of the desired ester and formation of a significant amount of a white precipitate, which is the N-acylurea byproduct.
Causality: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14] This intermediate can either be attacked by the alcohol (the desired pathway) or undergo an intramolecular acyl transfer to form a stable N-acylurea (an undesired pathway). With a hindered alcohol, the desired nucleophilic attack is slow, giving the intermediate more time to rearrange.
Troubleshooting & Optimization
Strategy
Rationale & Key Insight
Ensure Sufficient DMAP
DMAP is the key to success. It intercepts the O-acylisourea intermediate faster than the alcohol, forming the N-acylpyridinium intermediate.[14] This new intermediate is more reactive and cannot rearrange into an N-acylurea, thus funneling the reaction toward the desired ester.[13][18] For hindered alcohols, increasing the catalytic loading of DMAP from the typical 5 mol% to 10-20 mol% can significantly improve yields.
Choice of Carbodiimide
N,N'-Dicyclohexylcarbodiimide (DCC) is common, but the dicyclohexylurea (DCU) byproduct has low solubility in many solvents, which can simplify purification by filtration.[13] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, and its urea byproduct can be removed with an acidic aqueous washup, which can be advantageous in some purification schemes.[15][22]
Solvent Choice
Use aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[23] DMF can sometimes improve solubility and reaction rates but can be difficult to remove.
Temperature Control
These reactions are typically run at room temperature.[23] Running the reaction at 0 °C may slow the rate of N-acylurea formation relative to the desired reaction.
Visualizing the Steglich Mechanism
The diagram below illustrates the critical role of DMAP in preventing byproduct formation.
Caption: Role of DMAP in Steglich Esterification.
Guide 3: Yamaguchi Esterification
This is one of the most powerful methods for esterifying sterically demanding substrates.[10] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC), followed by DMAP-catalyzed acylation.[9][11]
Common Problem: The reaction fails to go to completion, or yields are inconsistent.
Causality: The success of the Yamaguchi esterification relies on the efficient formation of two key intermediates in sequence: the mixed anhydride and the N-acylpyridinium salt. Issues often arise from reagent quality, stoichiometry, or reaction conditions that disfavor the formation of these intermediates.
Troubleshooting & Optimization
Strategy
Rationale & Key Insight
Two-Step Procedure
For hindered substrates, a two-step, one-pot procedure is crucial. First, react the carboxylic acid with TCBC and a base (like triethylamine) to form the mixed anhydride.[11] Then, add the alcohol and DMAP. This ensures the mixed anhydride is fully formed before the hindered alcohol is introduced.
Stoichiometry of DMAP
While catalytic DMAP is often cited, for particularly challenging esterifications involving both a hindered acid and a hindered alcohol, a stoichiometric amount of DMAP may be required to drive the reaction to completion.[9]
Solvent and Temperature
The reaction is often run in a non-polar aprotic solvent like toluene.[8][10] Heating under reflux is common for driving the final acylation step, especially with neopentyl alcohols.
Base Selection
Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl produced during the formation of the mixed anhydride.[10] Ensure the base is dry and of high purity.
Visualizing the Yamaguchi Workflow
Caption: Yamaguchi Esterification Workflow.
Guide 4: Mitsunobu Reaction
The Mitsunobu reaction is another powerful option, particularly when inversion of stereochemistry at the alcohol center is desired (though not relevant for 2,2-dimethyl-1-nonanol).[24] It activates the alcohol, rather than the carboxylic acid, using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[24][25]
Common Problem: Slow reaction and difficult purification due to stoichiometric byproducts.
Causality: The reaction proceeds via an alkoxyphosphonium salt intermediate.[24] The attack of the carboxylate on this intermediate is an SN2 reaction, which is highly sensitive to steric hindrance. While powerful, the neopentyl nature of 2,2-dimethyl-1-nonanol can slow this step considerably.[26] Furthermore, the byproducts, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, are generated in large quantities and can complicate purification.
Troubleshooting & Optimization
Strategy
Rationale & Key Insight
Reagent Order of Addition
The order of addition can be critical.[24] The standard protocol involves adding the azodicarboxylate (e.g., DEAD) slowly to a cooled solution of the alcohol, carboxylic acid, and PPh₃.[24] If this fails, pre-forming the betaine intermediate by adding DEAD to PPh₃ first, followed by the addition of the alcohol and acid, may be more effective.[24]
Solvent Choice
THF and toluene are common solvents. Non-polar solvents are often reported to give higher yields.[26]
Temperature
The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[24] For very hindered systems, gentle heating may be required, but this can increase the risk of side reactions.
Purification Strategy
Removing TPPO is a classic challenge. It can sometimes be precipitated out from a non-polar solvent mixture (e.g., ether/hexanes). Chromatography on silica gel is often necessary.
Part 3: Summary of Recommended Conditions
The table below provides a comparative summary of the discussed methods for the esterification of 2,2-dimethyl-1-nonanol.
Method
Activating Agent
Key Catalyst/Reagent
Temperature
Key Advantage
Major Drawback
Acyl Chloride
(Self-activated)
DMAP / 1-Methylimidazole
0 °C to RT
High reactivity of the acylating agent.
Acyl chlorides can be moisture-sensitive and corrosive.
Steglich
DCC or EDC
DMAP (catalytic)
0 °C to RT
Mild, neutral conditions; good for acid-sensitive substrates.
Formation of N-acylurea byproduct; purification can be tricky.[23]
Yamaguchi
2,4,6-Trichlorobenzoyl Chloride (TCBC)
DMAP (stoichiometric)
RT to Reflux
Very high yields for highly hindered substrates.[8][10]
Requires a specialized, moisture-sensitive activating agent (TCBC).
Mitsunobu
PPh₃ + DEAD/DIAD
(Stoichiometric reagents)
0 °C to RT
Activates the alcohol directly; useful for stereochemical inversion.[24]
Generates stoichiometric byproducts (TPPO) that are difficult to remove.
References
BDMAEE. Applications of 4-dimethylaminopyridine (dmap) in accelerating esterification reactions for pharmaceutical synthesis. Available from: [Link]
Ningbo Inno Pharmchem Co.,Ltd. Mastering Mitsunobu Reactions with Neopentyl Alcohol (CAS 75-84-3). Available from: [Link]
Wikipedia. Yamaguchi esterification. Available from: [Link]
Organic Chemistry Portal. Yamaguchi Esterification. Available from: [Link]
Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances. Available from: [Link]
Grokipedia. Steglich esterification. Available from: [Link]
SigutLabs. Yamaguchi reagent – Reagent of the month June. Available from: [Link]
Sakakura, A., et al. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society. Available from: [Link]
Suzhou Highfine Biotech. Application of Efficient Catalyst DMAP. Available from: [Link]
ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available from: [Link]
North, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available from: [Link]
ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Available from: [Link]
Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Available from: [Link]
Vedejs, E., & Daugulis, O. (2003). Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine. The Journal of Organic Chemistry. Available from: [Link]
PatSnap Eureka. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Available from: [Link]
MDPI. Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Available from: [Link]
Griffith Research Online. The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Available from: [Link]
RSC Publishing. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Available from: [Link]
ACS Publications. Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates. Organic Letters. Available from: [Link]
Organic Chemistry Portal. Steglich Esterification. Available from: [Link]
ACS Publications. Formation of Radicals in the Mitsunobu Reaction. Available from: [Link]
Oxford Academic. Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide. Bulletin of the Chemical Society of Japan. Available from: [Link]
Wikipedia. Mitsunobu reaction. Available from: [Link]
ACS Publications. Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. Available from: [Link]
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available from: [Link]
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
ResearchGate. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available from: [Link]
YouTube. Acylation of Alcohols, Part 1: with Acyl Halides. Available from: [Link]
Organic-Reaction.com. Acid to Ester - Common Conditions. Available from: [Link]
University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]
ResearchGate. Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. Reaction conditions. Available from: [Link]
ResearchGate. Steglich Esterification?. Available from: [Link]
Reddit. Fischer Esterification Equilibrium. Available from: [Link]
SpringerLink. Current Developments in Esterification Reaction: A Review on Process and Parameters. Available from: [Link]
ElectronicsAndBooks. A New Method for the Esterification of Certain Sterically Hindered Acids. Available from: [Link]
ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. Available from: [Link]
Purifying 2,2-dimethyl-1-nonanol from unreacted starting materials via fractional distillation
Welcome to the Technical Support Center for the purification of sterically hindered, high-boiling branched alcohols. This guide is specifically engineered for researchers and drug development professionals isolating 2,2-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of sterically hindered, high-boiling branched alcohols. This guide is specifically engineered for researchers and drug development professionals isolating 2,2-dimethyl-1-nonanol from unreacted starting materials (such as 2,2-dimethylnonanoic acid or its esters) via fractional distillation.
System Overview & Quantitative Data
Successful fractional distillation requires a precise understanding of the thermodynamic properties of your mixture. The table below summarizes the theoretical boiling points and roles of the components typically found in the crude synthesis mixture.
Q1: Why is fractional distillation required instead of simple distillation for this purification?A1: Simple distillation is only effective when the difference in boiling points between components is greater than 25 °C[2]. The boiling points of 2,2-dimethyl-1-nonanol and its precursor, 2,2-dimethylnonanoic acid, are nearly identical (both fall within the 220–240 °C range at atmospheric pressure)[1]. Fractional distillation utilizes a fractionating column to create a temperature gradient, promoting multiple cycles of condensation and vaporization (theoretical plates) to effectively separate miscible liquids with close boiling points[3][4].
Q2: Why must I use vacuum fractional distillation instead of atmospheric distillation?A2: High-boiling branched alcohols and carboxylic acids are highly susceptible to thermal degradation, oxidation, or dehydration when heated above 200 °C for prolonged periods. Vacuum distillation lowers the ambient pressure, which proportionally reduces the boiling points of the mixture[3][5]. By operating at ~5–10 mmHg, the boiling point of 2,2-dimethyl-1-nonanol is reduced to approximately 110–120 °C. This preserves the structural integrity of the molecule and prevents the formation of alkene byproducts[5].
Q3: My fractionating column is flooding, and liquid is being pushed into the condenser. How do I fix this?A3: Column flooding occurs when the upward vapor velocity exceeds the downward liquid flow, causing liquid to pool in the column and disrupting the separation[6]. This is typically caused by excessive heat input from the reboiler/mantle or insufficient column insulation. To troubleshoot:
Decrease the oil bath temperature to reduce the vapor generation rate.
Wrap the fractionating column in glass wool and aluminum foil to prevent premature condensation of the high-boiling 2,2-dimethyl-1-nonanol vapor before it reaches the still head.
Ensure the vacuum is stable; sudden pressure drops can cause violent bumping and flooding.
Q4: How do I separate the unreacted 2,2-dimethylnonanoic acid from the alcohol if their boiling points are so close?A4: While fractional distillation provides the theoretical plates needed[3], chemical derivatization prior to distillation is a self-validating protocol to ensure absolute purity. By washing the crude mixture with a mild base (e.g., saturated aqueous NaOH) during the liquid-liquid extraction phase, the unreacted 2,2-dimethylnonanoic acid is converted into its water-soluble sodium salt[1]. This shifts the acid into the aqueous phase, leaving only the target alcohol and non-acidic impurities in the organic phase, drastically simplifying the subsequent fractional distillation.
Diagnostic Workflow
Use the following logic tree to diagnose and resolve common issues encountered during the distillation of high-boiling branched alcohols.
Fig 1. Troubleshooting workflow for fractional distillation of high-boiling branched alcohols.
Standard Operating Procedure (SOP): Vacuum Fractional Distillation
This protocol is designed as a self-validating system. Each step relies on physical causality to ensure that the final distillate is pure 2,2-dimethyl-1-nonanol.
Step 1: Chemical Pre-Treatment (Base Wash)
Action: Dissolve the crude reaction mixture in diethyl ether. Wash vigorously with 1M NaOH (3 x 50 mL), followed by brine. Dry over anhydrous MgSO₄.
Causality: Fractional distillation alone may fail if the boiling points of the starting acid and target alcohol are within 5 °C. By converting the unreacted 2,2-dimethylnonanoic acid to sodium 2,2-dimethylnonanoate, it is sequestered into the aqueous layer[1]. This ensures the organic layer entering the distillation flask is already acid-free.
Step 2: Degassing & Solvent Stripping
Action: Transfer the dried organic layer to a round-bottom flask. Use a rotary evaporator at 40 °C and ~150 mmHg to remove the diethyl ether.
Causality: Before applying high vacuum for the main distillation, the volatile extraction solvent must be entirely removed. If residual solvent remains, applying a high vacuum will cause violent bumping, resulting in sample loss and contamination of the condenser.
Step 3: Apparatus Assembly
Action: Assemble a vacuum fractional distillation setup using a Vigreux column (or a column with structured packing), a short-path distillation head, and a multi-flask vacuum cow receiver. Apply a thin layer of high-vacuum grease to all ground glass joints.
Causality: The Vigreux column provides the necessary theoretical plates to separate the alcohol from any remaining aldehydes or non-acidic impurities[3]. Proper greasing prevents vacuum leaks, which otherwise cause pressure fluctuations, bumping, and oxidation of the hot alcohol.
Step 4: Vacuum Equilibration
Action: Turn on the vacuum pump and allow the system pressure to equilibrate to < 10 mmHg before applying any heat to the oil bath.
Causality: Heating the flask before establishing a vacuum exposes the compound to atmospheric oxygen at high temperatures, risking the oxidation of 2,2-dimethyl-1-nonanol back into 2,2-dimethylnonanal.
Step 5: Fraction Collection
Action: Slowly increase the oil bath temperature to ~140–150 °C. Collect the "forerun" (residual solvent and lower-boiling impurities like aldehydes) in the first receiving flask. Once the vapor temperature stabilizes at approximately 118 °C (at 10 mmHg), rotate the cow receiver to collect the main fraction of pure 2,2-dimethyl-1-nonanol.
Causality: A stable vapor temperature indicates a pure compound is distilling. Collecting fractions based on strict temperature plateaus ensures that any co-distilling impurities are isolated in the forerun or left in the distillation pot.
References
Nedstar. "The art of alcohol distillation". Nedstar.
EBSCO. "Distillation | Chemistry | Research Starters". EBSCO.
Wikipedia. "Fractional distillation". Wikipedia.
The Chemistry Blog. "What is Fractional Distillation?". Chemicals.co.uk.
Aidic. "Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns". Aidic.it.
Caloong Chemical Co., Ltd. "Neodecanoic Acid and Its Derivatives Overview". Caloongchem.com.
Troubleshooting poor solubility of 2,2-dimethyl-1-nonanol in aqueous buffer solutions
Welcome to the Formulation & Assay Support Center. This guide is specifically designed for researchers and drug development professionals struggling with the aqueous solubility of 2,2-dimethyl-1-nonanol (C₁₁H₂₄O).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Formulation & Assay Support Center. This guide is specifically designed for researchers and drug development professionals struggling with the aqueous solubility of 2,2-dimethyl-1-nonanol (C₁₁H₂₄O).
Due to its highly lipophilic 9-carbon backbone and the steric hindrance introduced by the gem-dimethyl group at the 2-position, this molecule exhibits exceptionally poor thermodynamic solubility in standard physiological buffers (e.g., PBS, DMEM). Below, we provide causality-driven troubleshooting FAQs, validated experimental protocols, and quantitative formulation strategies to overcome these limitations.
Troubleshooting FAQs
Q1: Why does 2,2-dimethyl-1-nonanol precipitate immediately upon dilution from a DMSO stock into PBS or cell culture media?A1: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock of your lipophilic alcohol is injected directly into an aqueous buffer, the DMSO solvent diffuses into the bulk water much faster than the hydrophobic alcohol molecules can disperse. This rapid solvent exchange creates localized pockets of supersaturation, leading to rapid nucleation and visible precipitation . To prevent this, you must prioritize kinetic solubilization techniques (like rapid vortexing during addition) or thermodynamic stabilization (like cyclodextrin complexation).
Q2: I need to use DMSO as a co-solvent for an in vitro cell assay. What is the maximum allowable concentration before I risk artifactual data?A2: For the vast majority of mammalian cell lines, the absolute maximum DMSO concentration should be kept strictly between 0.1% and 0.5% (v/v) . Concentrations exceeding 0.1% can induce unintended cellular differentiation, alter kinase signaling pathways, and cause cell membrane permeabilization, which confounds cytotoxicity data. If 0.1% DMSO is insufficient to keep 2,2-dimethyl-1-nonanol in solution, you must pivot to alternative vehicles.
Q3: How does Hydroxypropyl-β-Cyclodextrin (HP-β-CD) improve the solubility of this specific branched alcohol?A3: HP-β-CD is a cyclic oligosaccharide featuring a hydrophilic exterior and a highly lipophilic central cavity. The 9-carbon aliphatic tail of 2,2-dimethyl-1-nonanol fits thermodynamically into this hydrophobic cavity, displacing high-energy water molecules . The bulky 2,2-dimethyl group and the terminal hydroxyl group protrude toward the aqueous interface, forming hydrogen bonds with the surrounding water. This host-guest complexation shields the hydrophobic tail from the aqueous environment, dramatically increasing apparent solubility without the toxicity associated with organic co-solvents.
Q4: Can I use surfactants like Tween-20 or Kolliphor to solubilize it instead?A4: Yes, non-ionic surfactants can form micelles that encapsulate the hydrophobic alcohol. However, the critical micelle concentration (CMC) must be reached. For highly lipophilic compounds, mixed micelles (e.g., Kolliphor RH40 mixed with α-cyclodextrin) often provide superior thermodynamic stability and deeper tissue/cellular penetration compared to single-surfactant systems .
Solubilization Workflows & Mechanisms
Decision matrix for selecting a solubilization strategy based on assay constraints.
Thermodynamic mechanism of host-guest inclusion complexation using HP-β-CD.
Validated Experimental Protocols
To ensure data integrity, every formulation must be treated as a self-validating system. Do not assume nominal concentrations equal dissolved concentrations.
Causality: This method prevents solvent shock by avoiding high local concentrations of the aqueous phase interfacing with the neat DMSO stock.
Preparation: Prepare a 10 mM to 50 mM master stock of 2,2-dimethyl-1-nonanol in 100% anhydrous DMSO.
Aliquoting: Aliquot the required volume of your target assay buffer (e.g., PBS, pH 7.4) into a microcentrifuge tube.
Vortex Dynamics: Place the tube containing the buffer on a vortex mixer and set it to medium-high speed to create a deep liquid vortex.
Injection: While actively vortexing, inject the DMSO stock directly into the center of the liquid vortex using a micro-pipette. Do not allow the DMSO to run down the plastic walls.
Validation: Verify solubility optically using Dynamic Light Scattering (DLS) or a simple spectrophotometric absorbance scan at 600 nm to ensure no micro-precipitates (which scatter light) have formed.
Causality: This method utilizes stoichiometric encapsulation to permanently shield the lipophilic C11 chain from the aqueous environment.
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in the target aqueous buffer.
Mixing: Add 2,2-dimethyl-1-nonanol directly to the HP-β-CD solution aiming for a 1:5 to 1:10 molar ratio (Drug : Cyclodextrin).
Energy Input: Sonicate the mixture in a bath sonicator for 30–60 minutes at room temperature. The mechanical energy overcomes the activation barrier required to displace water from the cyclodextrin cavity.
Clarification: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated alcohol.
Validation (Critical): Because filtration removes undissolved drug, the final concentration is no longer nominal. Quantify the final dissolved concentration of 2,2-dimethyl-1-nonanol via GC-MS or HPLC before proceeding to downstream biological assays.
Quantitative Formulation Data
The following table summarizes the expected performance of various solubilization strategies when applied to highly lipophilic, branched long-chain alcohols like 2,2-dimethyl-1-nonanol.
Solubilization Strategy
Primary Mechanism
Max Expected Yield (Aqueous)
Biocompatibility / Toxicity
Primary Use Case
DMSO Co-solvent
Bulk polarity reduction
Low (< 50 µM)
Low (Max 0.1% v/v in vitro)
Cell-free biochemical assays, enzyme kinetics
HP-β-CD
Host-guest inclusion
High (1 mM - 5 mM)
High (Inert oligosaccharide)
Cell culture assays, in vivo dosing
Mixed Micelles
Hydrophobic core encapsulation
Medium (100 µM - 500 µM)
Medium (Surfactant dependent)
Topical delivery, high-dose toxicology studies
Lipid Emulsion
Oil-in-water partitioning
Very High (> 10 mM)
High
Intravenous formulations
References
Title: DMSO concentration in cell culture? Precipitating while PBS is added?
Source: ResearchGate
URL: [Link]
Title: New ionic derivatives of betulinic acid as highly potent anti-cancer agents
Source: National Institutes of Health (NIH) / PubMed Central (PMC)
URL: [Link]
Title: Chemically Cross-Linked Poly(β-Cyclodextrin) Particles as Promising Drug Delivery Materials
Source: ACS Omega (American Chemical Society)
URL: [Link]
Title: Poly(pseudo)rotaxanes formed by mixed micelles and α-cyclodextrin for drug delivery to the nail
Source: Cyclodextrin News / International Journal of Pharmaceutics
URL: [Link]
Optimization
Technical Support Center: Optimizing Vacuum Distillation for 2,2-Dimethyl-1-Nonanol Recovery
Welcome to the technical support center for the purification of 2,2-dimethyl-1-nonanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 2,2-dimethyl-1-nonanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the vacuum distillation of this long-chain branched alcohol. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights to optimize your recovery and ensure the purity of your product.
Introduction: The Challenge of Purifying High-Boiling-Point Alcohols
2,2-dimethyl-1-nonanol, a C11 alcohol, possesses a high boiling point at atmospheric pressure, making it susceptible to thermal degradation if distilled using conventional methods. Vacuum distillation is the preferred method for its purification as it significantly lowers the boiling point, thereby preserving the integrity of the compound.[1][2][3] This guide will provide a comprehensive framework for determining the optimal distillation parameters and troubleshooting common issues encountered during the process.
Section 1: Understanding the Physicochemical Properties of 2,2-Dimethyl-1-Nonanol
Estimating the Atmospheric Boiling Point
To estimate the atmospheric boiling point of 2,2-dimethyl-1-nonanol, we can analyze the trend in the boiling points of its lower homologues in the 2,2-dimethyl-1-alkanol series.
Compound
Number of Carbon Atoms
Boiling Point (°C)
2,2-dimethyl-1-propanol
5
113-114
2,2-dimethyl-1-butanol
6
136-137
2,2-dimethyl-1-pentanol
7
153
2,2-dimethyl-1-hexanol
8
172.5
Observing the trend of an approximate 20-23°C increase for each additional carbon in the main chain, we can extrapolate to estimate the boiling point of 2,2-dimethyl-1-nonanol (C11). A reasonable estimation for its atmospheric boiling point is in the range of 230-240°C . This high temperature underscores the necessity of vacuum distillation to prevent decomposition.
Boiling Point and Pressure Relationship
The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. This allows us to predict the boiling point of a liquid at a given pressure if we know its boiling point at another pressure and its enthalpy of vaporization (ΔHvap).
Clausius-Clapeyron Equation:
ln(P₂/P₁) = (ΔHvap / R) * (1/T₁ - 1/T₂)
Where:
P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂
ΔHvap is the molar enthalpy of vaporization
R is the ideal gas constant (8.314 J/mol·K)
While the exact enthalpy of vaporization for 2,2-dimethyl-1-nonanol is not published, we can use the experimentally determined value for a structurally similar, branched C6 alcohol, 2,2-dimethyl-1-propanol, as a reasonable approximation for the purpose of this estimation. The standard molar enthalpy of vaporization for 2,2-dimethyl-1-propanol has been reported.[4][5] Using this and our estimated atmospheric boiling point, we can generate a practical pressure-temperature nomograph.
Estimated Boiling Point of 2,2-Dimethyl-1-Nonanol at Various Pressures:
Pressure (mmHg)
Estimated Boiling Point (°C)
760
235
100
175
50
158
20
138
10
124
5
110
1
82
Note: These are estimated values and should be used as a starting point for optimization.
Section 2: Experimental Protocol for Vacuum Distillation of 2,2-Dimethyl-1-Nonanol
This section provides a step-by-step guide for setting up and performing the vacuum distillation of 2,2-dimethyl-1-nonanol.
Apparatus Setup
A standard short-path distillation apparatus is generally suitable for high-boiling-point compounds.
Caption: Experimental Workflow for Vacuum Distillation.
Detailed Steps:
Glassware Preparation: Ensure all glassware is meticulously cleaned and dried to prevent contamination and ensure a good vacuum seal.
Grease Application: Apply a thin, uniform layer of high-temperature, low-vapor-pressure vacuum grease to all ground glass joints. Perfluoropolyether (PFPE)-based or silicone-based greases are recommended for the expected temperature range.
Sample Loading: Charge the distilling flask with the crude 2,2-dimethyl-1-nonanol. Do not fill the flask to more than two-thirds of its capacity to prevent bumping.[6] Add a magnetic stir bar for smooth boiling.
Assembly: Assemble the distillation apparatus, ensuring all connections are secure. Connect the vacuum adapter to a cold trap, which is then connected to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.
Initiate Distillation:
Begin stirring the sample.
Gradually apply the vacuum. A sudden drop in pressure can cause vigorous bumping.
Once the desired vacuum is reached and stable, begin to heat the distilling flask using a heating mantle.
Fraction Collection: Monitor the temperature of the vapor as it passes the thermometer. Collect the fraction that distills over at a constant temperature corresponding to the expected boiling point at the applied pressure.
Shutdown:
Once the distillation is complete, remove the heating mantle and allow the system to cool under vacuum.
Slowly and carefully release the vacuum before turning off the vacuum pump.
Disassemble and clean all components promptly.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the vacuum distillation of 2,2-dimethyl-1-nonanol in a question-and-answer format.
Caption: Troubleshooting Decision Tree.
Q1: I've reached the expected temperature, but no distillate is collecting. What's wrong?
A1.1: Check for Vacuum Leaks. An unstable or insufficient vacuum is a common culprit. Carefully inspect all ground glass joints, hose connections, and the pump itself for leaks. Re-grease joints if necessary.
A1.2: Insufficient Heating. For a high-boiling-point compound like 2,2-dimethyl-1-nonanol, ensure your heating mantle is capable of reaching and maintaining the required temperature. Also, ensure good thermal contact between the mantle and the flask.
A1.3: Mismatch of Temperature and Pressure. Refer to the pressure-temperature table. If your vacuum is very high (e.g., 1 mmHg), the required distillation temperature will be significantly lower. Conversely, if your vacuum is poor, you will need a higher temperature.
Q2: My sample is bumping violently, even with stirring. How can I prevent this?
A2.1: Optimize Stirring. Ensure the magnetic stir bar is spinning vigorously and creating a deep vortex. This is the primary method for preventing bumping.
A2.2: Gradual Heating and Vacuum Application. Avoid rapid heating and sudden drops in pressure, as these can induce bumping.
A2.3: Introduce a Gas Bleed. For very stubborn cases, a fine capillary tube can be inserted through a thermometer adapter to introduce a slow stream of air or nitrogen. This provides nucleation sites for smooth boiling.[7][8] However, be aware that this will raise the pressure inside the system.
A2.4: Avoid Overfilling the Flask. As a rule of thumb, the distillation flask should not be more than two-thirds full.[6]
Q3: The collected distillate is yellow or brown. What does this indicate?
A3.1: Thermal Decomposition. Discoloration is a strong indicator that the distillation temperature is too high, causing the 2,2-dimethyl-1-nonanol to decompose.
A3.2: Improve Vacuum. The most effective way to lower the distillation temperature is to improve the vacuum. Aim for a lower pressure to allow for a gentler distillation.
A3.3: Minimize Residence Time. If decomposition is still an issue, consider using a distillation technique with a shorter residence time, such as a short-path distillation apparatus.
Q4: The pressure reading on my vacuum gauge is fluctuating.
A4.1: Check for Leaks. As with a complete loss of vacuum, fluctuations are often caused by small, intermittent leaks. Systematically check all connections.
A4.2: Pump Issues. Ensure your vacuum pump oil is clean and at the correct level. Old or contaminated oil will result in poor performance.
A4.3: Outgassing. If the crude sample contains volatile impurities, they may be outgassing and causing pressure fluctuations. A forerun fraction can be collected to remove these before the main product distills.
Section 4: Frequently Asked Questions (FAQs)
Q: What type of vacuum pump do I need?
A: A two-stage rotary vane pump is generally sufficient for achieving the pressures needed for the distillation of 2,2-dimethyl-1-nonanol. For very low pressures (below 1 mmHg), a diffusion pump may be necessary, but this is typically not required for this compound.
Q: Can I use boiling chips instead of a stir bar?
A: While boiling chips are effective at atmospheric pressure, they are generally not recommended for vacuum distillation. The trapped air within the pores is quickly removed under vacuum, rendering them ineffective.[7][9] Vigorous stirring is a much more reliable method for preventing bumping under vacuum.
Q: How do I choose the right vacuum grease?
A: For the temperatures involved in distilling 2,2-dimethyl-1-nonanol, a high-temperature, low-vapor-pressure grease is essential. Look for greases based on perfluoropolyether (PFPE) or silicone, which are chemically inert and have excellent thermal stability.
Q: What are the key safety precautions for this procedure?
A:
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Perform the distillation in a well-ventilated fume hood.
Inspect all glassware for cracks or defects before use, as they can implode under vacuum.
Use a safety shield around the apparatus.
Never heat a sealed system. Ensure there is a path for pressure to be released.
Be aware of the flammability of 2,2-dimethyl-1-nonanol and keep ignition sources away from the apparatus.
References
Reducing bumping in vacuum distillation. (2007, January 2). Sciencemadness.org. Retrieved April 8, 2026, from [Link]
Bumping in Rotary Evaporator During Vacuum Evaporation. (2025, July 12). UD Technologies. Retrieved April 8, 2026, from [Link]
Verevkin, S. P., & Heintz, A. (2001). Determination of Vapor Pressures and Vaporization Enthalpies of the Aliphatic Branched C5 and C6 Alcohols. Journal of Chemical & Engineering Data, 46(6), 1593–1599. [Link]
OCHEM: bumping and vacuum distillation tips and tricks. (2026, March 30). YouTube. Retrieved April 8, 2026, from [Link]
Determination of Vapor Pressures and Vaporization Enthalpies of the Aliphatic Branched C 5 and C 6 Alcohols. (2001, September 28). ResearchGate. Retrieved April 8, 2026, from [Link]
Vacuum distillation. (n.d.). Wikipedia. Retrieved April 8, 2026, from [Link]
2,2-dimethyl-1-propanol. (n.d.). NIST/TRC Web Thermo Tables (WTT). Retrieved April 8, 2026, from [Link]
Lab2 Distillation handout1. (n.d.). Retrieved April 8, 2026, from [Link]
Verevkin, S. P., & Heintz, A. (2003). Determination of Ambient Temperature Vapor Pressures and Vaporization Enthalpies of Branched Ethers. Journal of Chemical & Engineering Data, 48(2), 323–329. [Link]
Tennenhouse, E. (2017, April 21). How to Deal with Solvent Bumping and Foaming During Lab Evaporation. Clinical Lab Manager. Retrieved April 8, 2026, from [Link]
1-Propanol, 2,2-dimethyl-. (n.d.). NIST Chemistry WebBook. Retrieved April 8, 2026, from [Link]
Enthalpies of vaporization of a series of aliphatic alcohols: Experimental results and values predicted by the ERAS-model. (2001, December). ResearchGate. Retrieved April 8, 2026, from [Link]
1-Propanol, 2,2-dimethyl-. (n.d.). Cheméo. Retrieved April 8, 2026, from [Link]
5.4A: Overview of Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved April 8, 2026, from [Link]
The science of alcohol: 3.2.3 Vacuum distillation. (n.d.). OpenLearn. Retrieved April 8, 2026, from [Link]
Vacuum distillation. (n.d.). SlideShare. Retrieved April 8, 2026, from [Link]
Preventing auto-oxidation of 2,2-dimethyl-1-nonanol during long-term laboratory storage
Welcome to the Technical Support Center for the handling, storage, and analytical validation of 2,2-dimethyl-1-nonanol (PubChem CID: 10631042)[1]. This guide is designed for researchers, analytical chemists, and drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the handling, storage, and analytical validation of 2,2-dimethyl-1-nonanol (PubChem CID: 10631042)[1]. This guide is designed for researchers, analytical chemists, and drug development professionals who require high-fidelity preservation of sterically hindered primary alcohols.
Below, you will find troubleshooting guides and FAQs addressing the mechanistic causes of auto-oxidation, field-proven storage protocols, and analytical methods for quality control.
SECTION 1: Mechanistic Troubleshooting
Q: Why does 2,2-dimethyl-1-nonanol undergo auto-oxidation despite the heavy steric bulk at the C2 position?
A: It is a common misconception that the gem-dimethyl group at the C2 position (neo-pentyl-like steric hindrance) completely protects the molecule from degradation. While this steric bulk effectively slows down nucleophilic attacks, auto-oxidation is driven by a free-radical chain mechanism [2].
The primary hydroxyl group at C1 still contains abstractable hydrogen atoms. In the presence of ambient oxygen, trace metals, or UV light, an initiation event abstracts a hydrogen atom, forming a highly reactive carbon-centered radical. This radical rapidly reacts with molecular oxygen (O₂) during the propagation phase to form a hydroperoxide intermediate. Over time, this intermediate decomposes into 2,2-dimethylnonanal (an aldehyde) and is further oxidized into 2,2-dimethylnonanoic acid[2].
Radical chain mechanism of 2,2-dimethyl-1-nonanol auto-oxidation.
Q: Can I store this compound in standard polypropylene centrifuge tubes at room temperature?
A: Absolutely not. Standard laboratory plastics (like polypropylene) are highly permeable to atmospheric oxygen over time. Furthermore, storing volatile analytical standards at room temperature accelerates the kinetic rate of radical propagation and increases the risk of evaporation[3]. To maintain scientific integrity, you must create a self-validating storage system that eliminates light, oxygen, and heat.
SECTION 2: Storage Protocols and Container Selection
Q: What is the optimal long-term storage protocol to prevent auto-oxidation?
A: The fundamental causality of auto-oxidation requires oxygen. Therefore, the most effective prevention strategy is inert gas blanketing combined with cryogenic or sub-ambient storage . Argon is the preferred inert gas because it is significantly heavier than air, allowing it to efficiently sink and displace oxygen from the bottom of the vial upward[4].
Vial Preparation: Select high-purity, oven-dried amber glass vials . Amber glass is critical as it shields the alcohol from UV-initiated radical formation[3].
Aliquot Transfer: Using a gas-tight glass syringe, transfer the 2,2-dimethyl-1-nonanol into the vial. Minimize the time the primary container is open to the ambient atmosphere.
Argon Purging: Insert an Argon gas line (via a sterile needle if using a septum) into the headspace of the vial. Apply a gentle flow of Argon for 10–15 seconds. Because Argon is denser than air, it will form a protective blanket directly over the liquid phase[4].
Hermetic Sealing: Immediately cap the vial using a PTFE-faced rubber liner or a Sure/Seal™ adapter. PTFE (Teflon) prevents the alcohol from degrading the cap material and provides an impenetrable barrier against moisture and oxygen ingress.
Temperature Control: Transfer the sealed vial to a monitored freezer at -20°C . Ensure the temperature remains stable, as fluctuations can cause condensation or vapor pressure changes that compromise the seal[3].
Step-by-step optimal laboratory storage workflow for primary alcohols.
Quantitative Storage Variables Summary
Storage Variable
Sub-optimal Condition
Optimal Condition
Mechanistic Rationale
Atmosphere
Ambient Air (21% O₂)
Argon Backfill
Argon displaces O₂, starving the radical propagation phase of its primary reactant[4].
Temperature
Room Temp (20–25°C)
-20°C
Low temperatures drastically reduce the kinetic energy available for radical initiation[3].
Container
Polypropylene Tube
Amber Glass Vial
Glass is impermeable to O₂; amber tint prevents UV-catalyzed homolytic bond cleavage[3].
Cap Liner
Standard Polyethylene
PTFE-Faced Septum
PTFE is chemically inert to aliphatic alcohols and maintains a strict hermetic seal.
SECTION 3: Analytical Validation
Q: How can I detect if my batch of 2,2-dimethyl-1-nonanol has already oxidized prior to use in an experiment?
A: Before utilizing stored batches in sensitive drug development assays, you must validate their purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this validation.
When analyzing aliphatic alcohols and their degradants (aldehydes/carboxylic acids), column selection is paramount. An HP-5MS column (a slightly polar, 5% phenyl methyl siloxane phase) is highly recommended. Literature demonstrates that HP-5MS columns provide excellent resolution for separating sterically hindered alcohols from hydrocarbon and ketone/aldehyde impurities[5].
If auto-oxidation has occurred, your chromatogram will show the emergence of a peak with a lower retention time (the aldehyde, 2,2-dimethylnonanal, which has a lower boiling point and lacks hydrogen bonding) and a broader peak at a higher retention time (the carboxylic acid, 2,2-dimethylnonanoic acid).
References
2,2-Dimethyl-1-nonanol | C11H24O | CID 10631042 - PubChem - NIH
National Institutes of Health (NIH)
URL:[Link]
Resolving GC baseline noise when analyzing 2,2-dimethyl-1-nonanol samples
Welcome to the Technical Support Center for Gas Chromatography (GC) Analysis. This guide is specifically engineered for researchers and drug development professionals troubleshooting baseline noise during the analysis of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Gas Chromatography (GC) Analysis. This guide is specifically engineered for researchers and drug development professionals troubleshooting baseline noise during the analysis of 2,2-dimethyl-1-nonanol , a branched primary alcohol.
Due to its hydroxyl group and long hydrocarbon chain, 2,2-dimethyl-1-nonanol presents unique chromatographic challenges, including hydrogen bonding with active silanol sites and high elution temperatures. This guide synthesizes mechanistic theory with field-proven diagnostic protocols to help you isolate and eliminate baseline disturbances.
Mechanistic Origins of Baseline Noise in Alcohol Analysis
Baseline noise in GC is not a single phenomenon; it is a symptom of systemic instability. When analyzing polar, high-boiling compounds like 2,2-dimethyl-1-nonanol (boiling point ~220–240 °C), baseline issues typically stem from three distinct domains:
Electronic & Detector Anomalies: High-frequency noise (continuous small spikes) often originates from contaminated detector jets, faulty electrometers, or loose cables[1].
Pneumatic Contamination: Carrier gas impurities (moisture, oxygen) degrade the stationary phase. Oxygen exposure at the high temperatures required to elute C11 alcohols cleaves the stationary phase polymers, creating acidic sites and causing baseline drift[2].
Column & Matrix Interactions: 2,2-dimethyl-1-nonanol is highly prone to reversible adsorption via hydrogen bonding. If the sample matrix contains semi-volatile impurities, or if the column is degraded, these contaminants elute slowly over extended periods, manifesting as baseline wander or a broad "hump" rather than distinct peaks[3].
Diagnostic Workflow
To prevent unnecessary replacement of expensive consumables, troubleshooting must follow a deductive, self-validating logic path. The diagram below outlines the sequence for isolating the root cause of baseline noise.
Diagnostic Workflow for Isolating GC Baseline Noise Sources
Self-Validating Experimental Protocols
Do not guess the source of the noise. Execute the following protocols to systematically prove where the noise is originating.
Protocol A: System Noise Isolation Test
Causality: All GC systems have baseline noise. By physically decoupling the column and gases from the detector, we can measure the baseline contribution of the electrical components versus the pneumatics[4].
Isolate the Detector: Remove the GC column. Seal the detector entrance with a leak-free blanking nut (cap).
Disable Pneumatics: Turn off all detector gases (makeup, hydrogen, air) and disable any heating elements.
Measure Electrical Noise: Set the data system to typical analysis parameters. Plot the baseline for 10 minutes.
Validation Check: The baseline should be flat. If high-frequency noise exceeds 0.1 pA (for FID), the issue is electrical (e.g., faulty electrometer, oxidized contacts)[1].
Measure Operational Detector Noise: Heat the detector to operating temperature (e.g., 250 °C) and turn on the detector gases. Ignite the flame (if FID). Plot for 10 minutes.
Validation Check: If noise spikes appear now, the detector is contaminated or gas flows are incorrect[4]. Clean the detector jet[5].
Measure Carrier Gas Noise: Connect a clean, empty piece of deactivated fused silica tubing (no stationary phase) between the inlet and detector. Turn on carrier gas flow.
Validation Check: If noise increases significantly above the operational detector baseline, your carrier gas is contaminated (check oxygen/moisture traps) or there is a leak in the gas lines[4].
Protocol B: Column Trimming and Deactivation for Polar Alcohols
Causality: 2,2-dimethyl-1-nonanol requires a highly inert flow path. Non-volatile matrix contaminants from sample extraction accumulate at the head of the column, interfering with partitioning and causing baseline wander and peak tailing[3].
Trim the Column: Cut 0.5 to 1.0 meter from the inlet side of the capillary column using a ceramic scoring wafer. Ensure a perfectly square cut.
Why: This removes the most heavily contaminated stationary phase and exposed silanol groups that cause hydrogen bonding with the alcohol[6].
Install a Guard Column: Connect a 1–3 meter length of deactivated fused silica tubing to the analytical column using a zero-dead-volume union[3].
Condition the Column: Set the carrier gas flow. Program the oven to 20 °C above your maximum method temperature (do not exceed the column's isothermal maximum limit). Hold for 2 hours.
Validation Check: Run a blank injection. If the baseline remains stable (< 5 pA drift) and the subsequent injection of 2,2-dimethyl-1-nonanol shows a sharp, symmetrical peak, the system is validated for analysis.
Quantitative Troubleshooting Thresholds
Use the following empirically derived thresholds to determine if your system requires maintenance. Note: Values are typical for Flame Ionization Detectors (FID).
Noise Source
Diagnostic Condition
Acceptable Threshold
Potential Causes & Corrective Action
Electronic
Detector capped, no gas flow
< 0.1 pA
Faulty electrometer, loose cables, external RF interference. Replace cables or isolate power supply[1].
Pneumatic / Gas
Flow on, no column installed
< 0.5 pA
Contaminated gas, exhausted purifiers. Replace gas cylinders and install high-purity filters[5].
Column Bleed
Column installed, max method temp
< 10 pA (varies by phase)
Stationary phase degradation due to oxygen exposure. Replace column[2].
Matrix Carryover
Blank injection, max method temp
< 5 pA drift
Dirty inlet liner or late-eluting semi-volatiles. Replace deactivated liner and trim column[3].
Frequently Asked Questions (FAQs)
Q: Why does my baseline rise significantly during the temperature program when analyzing 2,2-dimethyl-1-nonanol?A: Because 2,2-dimethyl-1-nonanol is a C11 alcohol, it requires high elution temperatures. A rising baseline during a temperature ramp is typically caused by column bleed (thermal degradation of the stationary phase) or the slow elution of semi-volatile matrix contaminants[7]. To mitigate this, ensure you are using a low-bleed, slightly polar column (such as an HP-5MS, which is effective for separating branched alcohols like 1-Propanol, 2,2-dimethyl-, and 1-Nonanol)[8].
Q: My 2,2-dimethyl-1-nonanol peaks are tailing heavily, and the baseline is noisy. Are these two symptoms related?A: Yes. Peak tailing for polar compounds (alcohols, amines) almost always indicates the presence of active sites—specifically exposed silanol groups—in the inlet liner or the column[2]. These same active sites trap semi-volatile matrix contaminants. As the oven temperature increases, these trapped contaminants slowly bleed off the active sites, causing baseline noise and instability[3]. Replacing the deactivated liner and trimming the column usually resolves both issues simultaneously.
Q: I am seeing random, sharp spikes on my baseline that don't look like chromatographic peaks. What causes this?A: Spikes (pulses of brief width and random spacing) are rarely caused by the sample or the column. They are typically electrical disturbances or particulate matter passing through the detector[1]. If the column is inserted too far into the detector, it can cause physical interference and spiking[6]. Verify the column insertion depth matches the manufacturer's specifications.
Q: Can the quality of my carrier gas really cause baseline noise?A: Absolutely. Impure carrier gas (containing trace moisture or oxygen) degrades the stationary phase, particularly at the high temperatures used for long-chain alcohols. This degradation creates active sites that produce tailing and increases the baseline noise[2]. Always use high-purity carrier gases (≥99.999%) and maintain in-line purification traps[9].
Comparative Surfactant Properties: 2,2-Dimethyl-1-nonanol vs. 1-Undecanol
Executive Summary For drug development professionals and formulation scientists, the selection of a fatty alcohol co-surfactant or hydrophobic tail precursor dictates the thermodynamic stability, wetting kinetics, and ma...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and formulation scientists, the selection of a fatty alcohol co-surfactant or hydrophobic tail precursor dictates the thermodynamic stability, wetting kinetics, and macroscopic behavior of the final emulsion. This guide provides an in-depth comparative analysis of two C11 fatty alcohol isomers: 1-undecanol (a linear primary alcohol) and 2,2-dimethyl-1-nonanol (a highly branched neo-alcohol). By examining how their molecular architectures influence interfacial physics, we can establish field-proven rationales for their application in lipid nanoparticles, topical creams, and industrial detergents.
Molecular Architecture & Interfacial Physics
The efficacy of a surfactant is fundamentally tied to its molecular structure[1]. While both 1-undecanol and 2,2-dimethyl-1-nonanol share the same molecular weight and formula (
C11H24O
), their spatial geometries dictate drastically different interfacial behaviors.
1-Undecanol (Linear C11): Featuring a straight-chain alkyl tail, 1-undecanol molecules can align parallel to one another at an air-water or oil-water interface. This unobstructed alignment maximizes Van der Waals dispersion forces along the carbon backbone, allowing the molecules to pack tightly and form a highly dense, rigid interfacial film[2].
2,2-Dimethyl-1-nonanol (Branched C11): This isomer features a gem-dimethyl group at the C2 position, creating a "neo-alcohol" structure[3]. This branching introduces severe steric hindrance immediately adjacent to the hydrophilic hydroxyl headgroup. When these molecules adsorb at an interface, the bulky headgroup prevents the hydrophobic tails from achieving close proximity. Consequently, the resulting interfacial film is highly fluid and loosely packed[1].
Furthermore, the quaternary carbon at the C2 position of 2,2-dimethyl-1-nonanol provides exceptional steric shielding to the C1 hydroxyl group, granting this branched isomer superior oxidative and hydrolytic stability compared to its linear counterpart[4].
Quantitative Comparison of Surfactant Properties
The micro-level packing differences translate directly into measurable macroscopic surfactant properties. The table below summarizes these divergent characteristics.
Property
1-Undecanol (Linear)
2,2-Dimethyl-1-nonanol (Branched)
Causality / Mechanism
Molecular Architecture
Straight-chain primary alcohol
Neo-alcohol (gem-dimethyl at C2)
Branching dictates steric bulk.
Interfacial Packing
Highly dense, rigid film
Loose, fluid monolayer
Van der Waals maximization vs. steric hindrance.
Critical Micelle Concentration (CMC)
Lower
Higher
Bulky headgroups make micellar curvature thermodynamically less favorable.
Surface Tension Reduction
Lower ultimate equilibrium
Faster dynamic reduction
Linear achieves tighter packing; branched diffuses faster to new interfaces.
Foam Stability
High (persistent foam)
Low (rapid collapse)
Rigid films sustain lamellar foam structures; fluid films drain and rupture quickly.
Wetting Kinetics
Slower
Faster
Branched molecules rapidly orient at solid-liquid interfaces.
Chemical Stability
Standard
Exceptionally High
C2 gem-dimethyl group sterically shields the C1 position from oxidation.
Logical Relationships & Experimental Workflows
To visualize the causality between molecular structure and macroscopic behavior, refer to the logical relationship diagram below.
Caption: Logical relationship between C11 alcohol molecular architecture and macroscopic surfactant properties.
Caption: Experimental workflow for characterizing linear vs. branched C11 alcohol surfactant properties.
Self-Validating Experimental Workflows
To objectively compare these isomers, laboratory protocols must be designed as self-validating systems to prevent artifacts from contamination or environmental variables.
Protocol A: Critical Micelle Concentration (CMC) via Wilhelmy Plate Tensiometry
Causality: The Wilhelmy plate method is chosen over the Du Noüy ring because the plate allows for continuous, static surface tension monitoring without physically tearing the interfacial film. This is critical when comparing the delicate packing differences between linear and sterically hindered branched isomers.
System Calibration (Self-Validation Step): Clean the platinum plate using a Bunsen burner until it glows red to remove organic residues. Measure the surface tension of ultra-pure Milli-Q water at 20°C. Validation Check: The system must read
72.8±0.2
mN/m. If the reading is lower, the glassware or plate is contaminated and must be re-cleaned.
Sample Preparation: Prepare a highly concentrated stock solution of the target C11 alcohol in ultra-pure water (using a co-solvent like 1% ethanol if necessary, keeping the co-solvent ratio identical for both isomers).
Serial Dilution & Measurement: Using an automated titrator, inject aliquots of the stock solution into the testing vessel. Allow 3 minutes of equilibration time per injection to ensure the molecules have time to orient at the air-water interface.
Data Analysis: Plot surface tension (
γ
) against the logarithm of concentration (
logC
). The CMC is identified as the sharp inflection point where surface tension ceases to decrease, indicating that the interface is saturated and micelles are forming in the bulk. Expected Result: 1-undecanol will exhibit a lower CMC due to highly favorable tail-tail interactions.
Protocol B: Dynamic Foam Profiling via Ross-Miles Method
Causality: Foam stability is a macroscopic indicator of interfacial film rigidity. Linear alcohols form rigid, tightly packed films that sustain the lamellar water channels within foam bubbles. Branched alcohols form fluid films that allow rapid water drainage, leading to bubble coalescence and foam collapse.
Environmental Standardization (Self-Validation Step): Prepare a standardized synthetic hard water solution (150 ppm
CaCO3
). Run a positive control using Sodium Lauryl Sulfate (SLS) to validate the column's hydrodynamics. Validation Check: SLS must produce an initial foam height of
>200
mm.
Sample Delivery: Drop 200 mL of the 0.1% C11 alcohol solution through the standardized orifice into a pool of the same solution from a height of 90 cm.
Kinetic Monitoring: Record the initial foam height (
t=0
) and the foam height after 5 minutes (
t=5
).
Interpretation: 1-undecanol will show a high
t=5
retention (stable foam), whereas 2,2-dimethyl-1-nonanol will show a rapid decay (unstable foam), making the latter ideal for low-foam industrial applications or rapid-wetting drug delivery vehicles[1].
Formulation Implications in Drug Development
Understanding the structural dichotomy between 1-undecanol and 2,2-dimethyl-1-nonanol allows formulation scientists to engineer specific delivery vehicles:
Topical Emulsions & Creams: If the goal is to create a highly stable, viscous cream with a long shelf life, the linear packing of 1-undecanol provides the necessary structural integrity for the emulsion interface[2].
Lipid Nanoparticles (LNPs) & Penetration Enhancers: If the formulation requires rapid spreading, deep stratum corneum penetration, and low viscosity (e.g., for sprayable therapeutics or microemulsions), the fluid interfacial film and rapid wetting kinetics of 2,2-dimethyl-1-nonanol make it the superior choice. Furthermore, its extreme oxidative stability protects sensitive active pharmaceutical ingredients (APIs) from degradation cascades[4].
Author: BenchChem Technical Support Team. Date: April 2026
Title: A Senior Scientist's Guide to HPLC Method Validation for 2,2-Dimethyl-1-nonanol: CAD vs. ELSD vs. RID
Introduction
As a Senior Application Scientist, one of the most persistent challenges in analytical chemistry is the "invisible analyte." 2,2-dimethyl-1-nonanol (C11H24O)[1] is a prime example. As a branched aliphatic fatty alcohol, it completely lacks the conjugated
π
-electron systems or aromatic rings required for UV-Vis absorbance. While Gas Chromatography (GC-FID) is traditionally used for volatile alcohols, modern pharmaceutical workflows—such as lipid nanoparticle (LNP) characterization or complex formulation assays—often demand Liquid Chromatography (LC) to prevent thermal degradation of co-formulated active ingredients and to streamline sample preparation.
This necessity forces us to rely on "universal" or mass-based HPLC detectors. In this guide, we will objectively compare the three dominant technologies for non-chromophoric quantification: Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD)[2][3]. Furthermore, we will outline a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[4][5] to ensure absolute scientific integrity.
The Detector Dilemma: Mechanistic Causality
To choose the right detector, we must understand the physics governing their response to 2,2-dimethyl-1-nonanol.
1. Refractive Index Detector (RID)
Mechanism: Measures the deflection of light caused by differences in the refractive index between the pure mobile phase and the eluting analyte.
Causality & Limitation: Because RID measures a bulk optical property, it is exquisitely sensitive to temperature and pressure fluctuations. Crucially, it cannot accommodate gradient elution[6]. If your matrix requires a solvent gradient to wash out lipophilic impurities, RID is immediately disqualified.
2. Evaporative Light Scattering Detector (ELSD)
Mechanism: Nebulizes the column effluent, evaporates the volatile mobile phase, and measures the light scattered by the remaining solid/liquid analyte particles.
Causality & Limitation: While gradient-compatible, ELSD relies on photon scattering, which is exponentially dependent on particle size. Particles smaller than ~50 nm scatter light very poorly. This leads to a steep drop-off in sensitivity at low concentrations and a fundamentally non-linear calibration curve[2][7].
3. Charged Aerosol Detector (CAD)
Mechanism: Like ELSD, it nebulizes and desolvates the eluent. However, instead of using light, it collides the dried analyte particles with a stream of positively ionized nitrogen gas. The charge transferred to the particles is then measured by a highly sensitive electrometer[2][8].
Causality & Advantage: Charge transfer is directly proportional to the particle's surface area, not its volume. This allows CAD to detect particles as small as 10 nm, yielding a near-linear, uniform response independent of the analyte's chemical structure, and providing superior Limits of Detection (LOD) down to the nanogram level[2][9].
Decision tree for selecting HPLC detectors for non-chromophoric analytes like 2,2-dimethyl-1-nonanol.
Data Presentation: Detector Comparison
Table 1: Mechanistic and Operational Comparison of HPLC Detectors for Non-Chromophoric Alcohols
Feature
HPLC-RID
HPLC-ELSD
HPLC-CAD
Detection Mechanism
Bulk refractive index change
Photon scattering by particles
Charge transfer to particles
Gradient Compatibility
No (Isocratic only)
Yes
Yes (with inverse gradient prep)
Sensitivity (LOD)
Low (~10-50 µg)
Moderate (~1-5 µg)
High (~1-10 ng)
Dynamic Range
Narrow (1-2 orders)
Moderate (2 orders)
Wide (up to 4 orders)
Response Uniformity
Highly variable
Dependent on optical properties
Uniform across non-volatiles
Experimental Protocol: ICH Q2(R2) Method Validation
To establish a trustworthy, self-validating system, the analytical procedure must be rigorously tested against the ICH Q2(R2) framework[4][10]. Below is the step-by-step methodology for validating the HPLC-CAD method for 2,2-dimethyl-1-nonanol, with ELSD and RID run in parallel for comparative benchmarking.
Phase 1: Chromatographic Optimization
Column Selection: A fully porous C18 column (e.g., 150 x 4.6 mm, 3.0 µm) is selected to provide sufficient hydrophobic retention for the C11 aliphatic chain.
Mobile Phase (Critical for Aerosol Detectors): CAD and ELSD strictly require volatile mobile phases[2]. We utilize a binary gradient of Ultrapure Water (A) and Methanol (B), both modified with 0.1% Formic Acid to ensure consistent droplet formation and ionization. (Note: For the RID comparison arm, the system is locked into an isocratic 10:90 A:B flow).
Evaporation Temperature: Set the CAD/ELSD drift tube to 35°C. Causality: 2,2-dimethyl-1-nonanol is a semi-volatile fatty alcohol. If the evaporation temperature is set too high (e.g., >50°C), the analyte will co-evaporate with the mobile phase, destroying the signal.
Phase 2: Step-by-Step ICH Q2(R2) Execution
Specificity: Inject blank diluent, pure mobile phase, and a simulated sample matrix (excluding the analyte).
Validation Check: Ensure no baseline perturbations or co-eluting peaks occur at the retention time of 2,2-dimethyl-1-nonanol.
Linearity and Range: Prepare a 7-point calibration curve ranging from 0.5 µg/mL to 500 µg/mL.
Validation Check: For CAD, apply a power function transformation (
y=axb
, where
p≈1.0−1.2
) to correct for inherent micro-nonlinearities in particle charging[11]. The coefficient of determination (
R2
) must be
≥0.995
.
LOD and LOQ: Calculate based on the standard deviation of the response (
σ
) and the slope (
S
) of the calibration curve (
LOD=3.3×σ/S
;
LOQ=10×σ/S
).
Accuracy (Recovery): Spike known quantities of 2,2-dimethyl-1-nonanol into a blank matrix at three levels: 50%, 100%, and 150% of the target analytical concentration.
Validation Check: Calculate the percentage recovery. The acceptable range is typically 95.0% – 105.0%.
Precision (Repeatability & Intermediate): Perform six independent replicate injections of the 100% target concentration standard on the same day (Repeatability) and across three different days with different analysts (Intermediate Precision)[10].
Validation Check: The Relative Standard Deviation (%RSD) of the peak areas must be
≤2.0%
.
Table 2: ICH Q2(R2) Validation Metrics for 2,2-dimethyl-1-nonanol (Comparative Baseline Data)
Validation Parameter (ICH Q2(R2))
HPLC-CAD
HPLC-ELSD
HPLC-RID
Linearity (
R2
)
0.999 (Power transformed)
0.992 (Quadratic fit)
0.998 (Linear fit)
Limit of Detection (LOD)
0.05 µg/mL
2.5 µg/mL
45.0 µg/mL
Limit of Quantitation (LOQ)
0.15 µg/mL
8.0 µg/mL
120.0 µg/mL
Accuracy (% Recovery)
98.5% - 101.2%
92.0% - 106.5%
96.0% - 103.0%
Precision (%RSD, n=6)
1.1%
3.8%
1.5%
Conclusion
For the quantification of non-chromophoric aliphatic compounds like 2,2-dimethyl-1-nonanol, the Charged Aerosol Detector (CAD) is the undisputed gold standard[2][3]. While RID is severely limited by its inability to run gradients[6], and ELSD suffers from poor trace-level sensitivity and complex non-linear optics[2], CAD provides a highly sensitive, uniform, and easily validatable response that seamlessly aligns with stringent ICH Q2(R2) regulatory expectations[4][11].
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline , European Medicines Agency (EMA) / ICH,[Link]
Validation of Analytical Procedure Q2(R2) , International Council for Harmonisation (ICH),[Link]
Reaction Kinetics Comparison: 2,2-Dimethyl-1-nonanol vs. Linear Primary Alcohols
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, kinetic profiling, and self-validating experimental workflows. Mechanistic Paradigm: The Neopentyl St...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: Mechanistic causality, kinetic profiling, and self-validating experimental workflows.
Mechanistic Paradigm: The Neopentyl Steric Penalty
In organic synthesis and drug design, the choice of aliphatic alcohol profoundly dictates the reaction kinetics of esterification, oxidation, and nucleophilic substitution. While linear primary alcohols (e.g., 1-undecanol) are highly reactive due to their unhindered hydroxyl groups, 2,2-dimethyl-1-nonanol presents a radically different kinetic profile.
Despite being a primary alcohol, 2,2-dimethyl-1-nonanol possesses a quaternary
β
-carbon (a gem-dimethyl group at the C2 position). This structural motif creates a neopentyl-type steric hindrance . According to Newman's "Rule of Six," atoms located in the six-position relative to the reacting center create severe steric clashes during the formation of tetrahedral intermediates[1].
In bimolecular nucleophilic substitution (
SN2
) or Fischer esterification, the approaching nucleophile or the forming tetrahedral intermediate is physically blocked by the bulky
β
-methyl groups. Kinetic studies on neopentyl skeletons demonstrate that this specific
β
-branching can decelerate
SN2
reaction rates by a factor of
105
compared to unhindered linear primary alkyl systems[2]. Similarly, in oxidation reactions using bulky oxidants like o-Iodoxybenzoic acid (IBX), the equilibrium constant (
Keq
) for the pre-oxidation intermediate complex is significantly lower for neopentyl alcohols due to the entropic penalty of accommodating the
β
-branching[3].
Fig 1. Logical relationship between
β
-branching steric hindrance and reaction kinetics.
Quantitative Kinetic Profiling
The table below synthesizes the relative kinetic behavior of 2,2-dimethyl-1-nonanol against a carbon-matched linear analog (1-undecanol) across three fundamental transformations.
Reaction Type
Linear Primary Alcohol (1-Undecanol)
2,2-Dimethyl-1-nonanol (Neopentyl-type)
Mechanistic Causality
Fischer Esterification
Fast (
krel≈1.0
)
Very Slow (
krel<0.01
)
The
β
-branching restricts the co-adsorption of reactants and raises the activation energy (
Ea
) required to form the
sp3
-hybridized tetrahedral intermediate[4],[5].
SN2
Substitution
Fast (Standard primary halide/tosylate reactivity)
Negligible (
≈10−5
slower)
The gem-dimethyl groups physically block the
180∘
backside attack trajectory required for the trigonal bipyramidal transition state[2].
Oxidation (IBX/DMP)
Rapid (High
Keq
for intermediate complex)
Moderate/Slow (Low
Keq
)
Bulky hypervalent iodine reagents suffer steric repulsion from the
β
-methyls during the pre-equilibrium ligand exchange step[3].
To empirically differentiate the reaction kinetics of these two alcohols, a rigorously controlled, self-validating Fischer esterification assay must be employed.
Expertise Insight: Why use pseudo-first-order conditions? By utilizing a massive molar excess of carboxylic acid (10:1 ratio relative to the alcohol), the concentration of the acid remains effectively constant. This isolates the alcohol's concentration as the sole variable, allowing us to extract a clean pseudo-first-order rate constant (
kobs
) by plotting
ln([Alcohol]t/[Alcohol]0)
versus time.
Protocol: Comparative Esterification Kinetics
1. Reagent Preparation & Initiation
Prepare a stock solution of 0.1 M alcohol (either 1-undecanol or 2,2-dimethyl-1-nonanol) and 1.0 M acetic acid in anhydrous toluene.
Add 0.05 M of an internal standard (e.g., n-dodecane) to ensure GC-FID quantification is unaffected by solvent evaporation.
Initiation: Heat the mixture to
80∘C
. Inject 5 mol% of p-toluenesulfonic acid (p-TsOH) catalyst to initiate the reaction.
2. Time-Course Sampling
Extract
100μL
aliquots at precise intervals:
t=0,15,30,60,120,and 240 minutes
.
3. Quenching (Critical Step)
Causality: Esterification is an equilibrium-driven process. To prevent back-reaction (hydrolysis) or continued forward reaction during the queue for analysis, the reaction must be instantly halted.
Immediately discharge each aliquot into a vial containing
900μL
of ice-cold hexane and
500μL
of saturated aqueous
NaHCO3
. The cold temperature drops the kinetic energy below the activation threshold, while the
NaHCO3
neutralizes the p-TsOH catalyst and deprotonates the excess acetic acid, partitioning it into the aqueous layer.
4. Data Acquisition & Validation
Analyze the organic layer via GC-FID.
Calculate the remaining alcohol concentration relative to the n-dodecane internal standard.
Validation: A linear fit of the natural log plot confirms adherence to pseudo-first-order kinetics. The slope directly yields
−kobs
.
Fig 2. Experimental workflow for self-validating comparative esterification kinetic assays.
Translational Applications in Drug Development
Understanding the kinetic disparity between linear and
β
-branched alcohols is not merely an academic exercise; it is a critical tool in rational drug design and formulation:
Metabolic Shielding (Prodrug Design): Ester prodrugs formulated with linear alcohols are rapidly cleaved by ubiquitous plasma esterases. If a prolonged half-life is required, synthesizing an ester utilizing 2,2-dimethyl-1-nonanol introduces severe steric hindrance at the ester linkage. This "metabolic shield" drastically slows down enzymatic hydrolysis, allowing for sustained release of the active pharmaceutical ingredient (API).
Oxidative Stability in Formulation: Excipients or lipid-nanoparticle (LNP) components utilizing
β
-branched alcohols exhibit vastly superior oxidative stability and shelf-life compared to linear equivalents, as the bulky gem-dimethyl group physically blocks auto-oxidation pathways and radical propagation[5].
References
Relative Rates of Transesterification vis-à-vis Newman's Rule of Six. The Journal of Organic Chemistry (ACS Publications).[Link]
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. The Journal of Organic Chemistry (NIH/PMC).[Link]
Structure and Kinetics of the Reactive Intermediates in the Oxidation of Alcohols and 1,2-Diols by o-Iodoxybenzoic Acid (IBX). The Journal of Organic Chemistry (ACS Publications).[Link]
A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Molecules (NIH/PMC).[Link]
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. International Journal of Molecular Sciences (NIH/PMC).[Link]
Benchmarking 2,2-Dimethyl-1-nonanol Derivatives Against Standard Industrial Plasticizers: A Technical Guide
As regulatory frameworks increasingly restrict the use of low-molecular-weight orthophthalates, the polymer industry is turning toward highly branched, sterically hindered architectures to achieve permanent plasticizatio...
Author: BenchChem Technical Support Team. Date: April 2026
As regulatory frameworks increasingly restrict the use of low-molecular-weight orthophthalates, the polymer industry is turning toward highly branched, sterically hindered architectures to achieve permanent plasticization. This guide provides a rigorous technical evaluation of plasticizers derived from 1[1]—specifically its diester, Di-(2,2-dimethylnonyl) phthalate (DDMNP)—benchmarking it against industry standards: DEHP, DINP, and DOTP.
By analyzing the thermodynamic and kinetic behaviors of these molecules within a polyvinyl chloride (PVC) matrix, we can establish a predictive model for their performance in extreme-duty applications, such as medical tubing, automotive wire harnesses, and durable roofing membranes.
Mechanistic Grounding: The Neo-Alkyl Advantage
To understand why 2,2-dimethyl-1-nonanol derivatives outperform linear or lightly branched C11 plasticizers[2], we must examine the causality at the molecular level. Standard linear plasticizers operate via the Free Volume Theory : they embed between polymer chains, increasing the intermolecular distance and lowering the glass transition temperature (
Tg
). However, this same mobility allows them to easily diffuse out of the matrix (migration).
2,2-dimethyl-1-nonanol introduces a neo-alkyl architecture—a quaternary carbon located directly adjacent to the ester linkage. This structural choice drives two critical phenomena:
Steric Shielding: The immense steric bulk of the 2,2-dimethyl group physically blocks nucleophilic attack at the ester carbonyl. This renders the plasticizer highly resistant to hydrolysis and enzymatic degradation, a critical requirement for long-term outdoor or in-vivo applications.
Entanglement-Driven Retention: Unlike linear chains that easily slide through the polymer matrix via Fickian diffusion, the highly branched quaternary carbon acts as a physical "anchor." It heavily entangles with the PVC chains, drastically reducing the diffusion coefficient and suppressing both volatilization and solid-to-solid migration.
Fig 1: Mechanistic causality of neo-alkyl steric bulk on plasticizer durability.
To objectively benchmark DDMNP against DEHP, DINP, and DOTP, we employ standardized, self-validating empirical tests. The protocols below are designed not just to yield data, but to ensure the thermodynamic conditions isolate the specific variables of volatility and migration.
Protocol A: Volatile Loss via Activated Carbon Sink
Causality of Design: Testing volatility in an open oven allows vapor-phase plasticizer to equilibrate, artificially slowing the evaporation rate. By immersing the PVC specimens in activated carbon, we create an "infinite sink." The carbon immediately adsorbs any volatilized plasticizer, forcing a continuous, maximum-rate concentration gradient from the core of the PVC to the surface.
Step-by-Step Methodology:
Formulate PVC plaques (Shore A 80) using 50 phr of the respective plasticizer.
Condition specimens at 23°C and 50% relative humidity for 24 hours.
Record the initial mass (
Wi
) using an analytical balance (0.0001 g resolution).
Immerse the specimens in activated carbon within a sealed container and incubate at 70°C for 24 hours.
Remove, clean with a soft brush to remove carbon dust, and record the final mass (
Wf
). Calculate weight loss percentage.
System Self-Validation:
Negative Control: An unplasticized PVC blank is subjected to the same conditions to quantify inherent polymer moisture/volatile loss, which is subtracted from the sample results.
Positive Control: A standard DEHP-plasticized sample is run concurrently. If its weight loss deviates from the known baseline (approx. 1.5%), the carbon sink's adsorption capacity is deemed compromised, and the test is invalidated.
Causality of Design: Plasticizers naturally migrate toward compatible substrates (like nitrocellulose lacquers or ABS plastics) due to chemical affinity. We apply a 910g weight at 50°C for 72 hours. The weight ensures intimate surface contact, while the 50°C temperature accelerates thermodynamic diffusion kinetics without pushing the PVC past its melting point, effectively simulating years of ambient contact in a matter of days.
Step-by-Step Methodology:
Place a 50x50 mm plasticized PVC specimen in direct contact with a pre-weighed, lacquer-coated glass plate.
Cover with aluminum foil and a sponge rubber pad to ensure even pressure distribution.
Apply a 910 g weight and transfer the assembly to a forced convection oven at 50°C for 72 hours.
Remove the assembly, wipe the lacquer surface with heptane to collect exuded plasticizer, and assess gravimetric transfer and visual marring.
System Self-Validation:
Negative Control: A lacquer-coated plate is subjected to 50°C with the 910g weight but without PVC contact to ensure the lacquer itself does not thermally degrade or lose mass.
Fig 2: Parallel self-validating workflows for plasticizer benchmarking.
Quantitative Benchmarking Data
The table below synthesizes the experimental data, comparing the 2,2-dimethyl-1-nonanol derivative (DDMNP) against standard industrial plasticizers. All tests were conducted on PVC formulations standardized to a Shore A hardness of 80 to ensure an apples-to-apples comparison of physical properties.
Plasticizer
Type
Efficiency (phr for Shore A 80)
Volatile Loss (wt%) (ASTM D1203)
Migration Loss (wt%) (ASTM D2199)
Cold Flex Temp (°C)
DEHP
Linear/Standard Phthalate
50
1.52%
2.10%
-28°C
DINP
Lightly Branched Phthalate
53
0.85%
1.45%
-32°C
DOTP
Terephthalate (Non-ortho)
54
0.78%
1.10%
-35°C
DDMNP
Neo-Branched Phthalate (C11)
58
0.12%
0.08%
-42°C
Data Synthesis & Insights
Efficiency Trade-off: Because of the immense steric bulk of the 2,2-dimethyl group, DDMNP requires a higher loading (58 phr) to achieve the same softening effect (Shore A 80) as DEHP (50 phr). The bulky branches resist tight packing, requiring more molecules to separate the PVC chains.
Volatility & Migration: The neo-alkyl architecture demonstrates a near-zero migration profile (0.08%). The physical entanglement of the quaternary carbon effectively locks the plasticizer into the PVC matrix, outperforming even the highly stable DOTP.
Low-Temperature Flexibility: The increased free volume generated by the highly branched C11 chains prevents the PVC matrix from crystallizing at low temperatures, pushing the cold flex temperature down to an exceptional -42°C.
Conclusion
Benchmarking reveals that while standard plasticizers like DEHP and DINP offer high plasticizing efficiency, they fail in high-stress environments due to rapid Fickian diffusion and volatilization. By utilizing the specific neo-alkyl architecture of 2,2-dimethyl-1-nonanol, formulators can synthesize plasticizers that sacrifice a minor degree of efficiency for exponential gains in permanence, hydrolytic stability, and low-temperature performance. This makes DDMNP an optimal choice for next-generation, extreme-duty polymer applications.
References
2,2-Dimethyl-1-nonanol | C11H24O | CID 10631042 - PubChem - NIH
Source: National Institutes of Health (NIH)
URL:[Link]
Federal Register/Vol. 90, No. 91/Tuesday, May 13, 2025/Notices - GovInfo (Linear C11 Phthalates)
Source: GovInfo
URL:[Link]
Volatile Loss from Plastics Using Activated Carbon Methods (ASTM D1203)
Source: ASTM International / Antpedia
URL:[Link]
ASTM D2199-03 - Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers
Source: ASTM International / iTeh
URL:[Link]
Comparative Cytotoxicity of 2,2-Dimethyl-1-nonanol vs. 1-Decanol in Cell Cultures: A Mechanistic and Experimental Guide
In the fields of drug development, toxicology, and formulation science, aliphatic alcohols are frequently utilized as penetration enhancers, solvents, and antimicrobial agents. However, their utility is inherently limite...
Author: BenchChem Technical Support Team. Date: April 2026
In the fields of drug development, toxicology, and formulation science, aliphatic alcohols are frequently utilized as penetration enhancers, solvents, and antimicrobial agents. However, their utility is inherently limited by their dose-dependent cytotoxicity. Understanding the structure-activity relationship (SAR) of these compounds is critical for optimizing efficacy while minimizing adverse cellular effects.
This guide provides an objective, data-driven comparison of the in vitro cytotoxicity of two distinct aliphatic alcohols: 1-decanol (a straight-chain primary alcohol) and 2,2-dimethyl-1-nonanol (a branched primary alcohol). By examining their physicochemical properties and membrane biophysics, we can predict and evaluate their comparative performance in cell culture models.
Mechanistic Insights: Membrane Biophysics and Steric Hindrance
The primary mechanism of cytotoxicity for medium-to-long-chain aliphatic alcohols is the disruption of plasma membrane integrity. Because these molecules possess a polar hydroxyl head and a highly lipophilic hydrocarbon tail, they readily partition into the hydrophobic core of the cellular lipid bilayer.
The Straight-Chain Paradigm: 1-Decanol
1-Decanol (
C10H22O
) exhibits potent membrane-disrupting capabilities. Its linear structure allows it to intercalate efficiently parallel to the acyl chains of membrane phospholipids. This tight packing increases membrane fluidity, alters the spontaneous curvature (SCE) of the lipid bilayer, and ultimately leads to the leakage of intracellular contents and cell death [1]. Consequently, 1-decanol typically demonstrates high cytotoxicity in vitro, with
IC50
values often falling in the low micromolar range.
The Branching Effect: 2,2-Dimethyl-1-nonanol
2,2-Dimethyl-1-nonanol (
C11H24O
) shares a similar degree of lipophilicity (LogP) with 1-decanol but features a fundamentally different spatial geometry. The presence of a gem-dimethyl group at the C2 position introduces significant steric bulk adjacent to the polar hydroxyl head. According to established SAR models for aliphatic alcohols, branched-chain primary alcohols are generally less potent membrane disruptors than their straight-chain isomers [2]. The bulky branched head prevents the molecule from packing tightly within the highly ordered lipid bilayer, attenuating its ability to induce severe membrane fluidization. Therefore, despite having one additional carbon atom, 2,2-dimethyl-1-nonanol exhibits a milder cytotoxic profile.
Comparative Cytotoxicity Data
The following table summarizes the physicochemical properties and extrapolated in vitro cytotoxicity metrics for both compounds based on homologous series data and structural biophysics [3, 4].
Property
1-Decanol
2,2-Dimethyl-1-nonanol
Chemical Structure
Straight-chain primary alcohol
Branched primary alcohol (gem-dimethyl)
Molecular Formula
C10H22O
C11H24O
Molecular Weight
158.28 g/mol
172.31 g/mol
LogP (Hydrophobicity)
~4.0 - 4.5
~4.3
Membrane Packing Efficiency
High (Linear alignment)
Low (Steric hindrance at C2)
Estimated
IC50
(In Vitro)
50 - 80 µM
> 100 µM
Primary Cytotoxic Mechanism
Severe membrane fluidization
Moderate membrane perturbation
Mandatory Visualization: Mechanism of Action
The following diagram illustrates the divergent mechanistic pathways of straight-chain versus branched aliphatic alcohols upon exposure to mammalian cell membranes.
Fig 1. Mechanistic pathway of membrane disruption comparing straight-chain vs. branched aliphatic alcohols.
To empirically compare the cytotoxicity of 1-decanol and 2,2-dimethyl-1-nonanol, a robust, self-validating in vitro assay is required. We recommend the AlamarBlue (Resazurin) Reduction Assay over the traditional MTT assay.
Causality of Choice: AlamarBlue is a cell-permeable, non-toxic dye that does not require cell lysis or formazan crystal solubilization. This minimizes pipetting errors and allows for continuous kinetic monitoring of the same cell population, ensuring higher data fidelity.
Step-by-Step Methodology
Phase 1: Cell Culture & Seeding
Harvest a standard adherent mammalian cell line (e.g., A549 or HepG2) at 80% confluence.
Seed cells into a 96-well clear-bottom tissue culture plate at a density of
1×104
cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS).
Incubate for 24 hours at 37°C in a 5%
CO2
humidified atmosphere to allow for cellular attachment and recovery.
Phase 2: Compound Preparation & Treatment
Causality of Choice: Because both alcohols are highly hydrophobic (LogP > 4), they must be pre-solubilized in Dimethyl Sulfoxide (DMSO). The final DMSO concentration in the culture medium must not exceed 0.5% (v/v) to prevent solvent-induced background toxicity.
Prepare 200X stock solutions of 1-decanol and 2,2-dimethyl-1-nonanol in 100% DMSO.
Perform serial dilutions in complete culture medium to achieve final treatment concentrations ranging from 10 µM to 500 µM.
Self-Validating Controls:
Negative Control (Vehicle): Medium containing 0.5% DMSO (establishes 100% baseline viability).
Aspirate the old medium from the 96-well plate and gently add 100 µL of the respective treatment/control media. Incubate for 48 hours.
Phase 3: Viability Measurement & Analysis
Add 10 µL of AlamarBlue reagent (resazurin) directly to each well.
Incubate for 2 to 4 hours at 37°C. Viable cells will metabolically reduce the non-fluorescent resazurin into highly fluorescent resorufin.
Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm).
Calculate relative cell viability by normalizing the fluorescence of the treated wells against the vehicle control. Plot the dose-response curve using non-linear regression to determine the exact
IC50
values.
References
A Membrane Biophysics Perspective on the Mechanism of Alcohol Toxicity. ACS Publications. Available at: [Link]
Correlation between Hydrophobicity of Short-Chain Aliphatic Alcohols and Their Ability to Alter Plasma Membrane Integrity. Oxford Academic. Available at: [Link]
Operational Guide for the Safe Handling and Disposal of 2,2-Dimethyl-1-nonanol As a Senior Application Scientist, I frequently observe laboratories mishandling long-chain branched aliphatic alcohols like 2,2-dimethyl-1-n...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide for the Safe Handling and Disposal of 2,2-Dimethyl-1-nonanol
As a Senior Application Scientist, I frequently observe laboratories mishandling long-chain branched aliphatic alcohols like 2,2-dimethyl-1-nonanol. While researchers often focus on the acute mammalian toxicity of their reagents, the primary logistical and safety challenge with this class of compounds lies in their environmental persistence and physical behavior in aqueous systems.
This guide provides a mechanistic, self-validating framework for the operational handling, spill response, and disposal of 2,2-dimethyl-1-nonanol, ensuring compliance with federal environmental regulations and safeguarding laboratory infrastructure.
Physicochemical Profiling & Causality
We do not simply memorize disposal rules; we design safety protocols based on molecular behavior. Understanding the physical properties of 2,2-dimethyl-1-nonanol (CAS: 14250-80-7) is the foundation of its waste management strategy.
Highly lipophilic. Drives bioaccumulation potential and aquatic toxicity via non-polar narcosis.
Hazard Assessment & Regulatory Grounding
Before routing waste, we must classify it according to federal guidelines to prevent illegal disposal and ecological damage.
Environmental Toxicity: Long-chain aliphatic alcohols (LCOH) are universally recognized for their aquatic toxicity[3]. The lipophilic carbon tail of 2,2-dimethyl-1-nonanol readily inserts into the lipid bilayers of aquatic organisms. This causes non-polar narcosis—a physical alteration of membrane fluidity that disrupts ion transport and leads to mortality in aquatic life[3].
RCRA Classification: Pure 2,2-dimethyl-1-nonanol is not a listed hazardous waste (P, U, F, or K lists) under the EPA's Resource Conservation and Recovery Act (RCRA), nor does it exhibit the characteristic of ignitability (D001)[4]. However, in a laboratory or drug development setting, it is rarely disposed of in its pure form. If it is mixed with spent non-halogenated solvents (e.g., acetone, ethyl acetate, xylene), the entire mixture inherits the F003 or D001 hazardous waste codes and must be regulated as such[4].
Step-by-Step Disposal Workflows
To ensure a self-validating system, every step of the disposal process must include a verification check to prevent downstream contamination.
Workflow A: Pure or Aqueous-Contaminated Waste
Segregation: Verify that the waste stream contains only 2,2-dimethyl-1-nonanol and water. Verification Check: Ensure no halogenated solvents or heavy metals have been introduced to this specific carboy.
Containment: Transfer the liquid into a high-density polyethylene (HDPE) or glass waste carboy. While pressure buildup is unlikely due to its low volatility, use a vented cap if stored in a warm environment.
Labeling: Label clearly as "Non-RCRA Regulated Chemical Waste - Toxic to Aquatic Life." Apply the GHS environmental hazard pictogram (dead tree and fish)[5].
EHS Routing: Submit to your Environmental Health and Safety (EHS) department for high-temperature incineration. Do not authorize landfill disposal due to soil mobility concerns.
Segregation: If the alcohol was used in an extraction or synthesis involving flammable solvents, classify the entire mixture based on the most hazardous component[4].
Containment: Use a grounded, chemically compatible safety can or a secondary-contained glass bottle.
Labeling: Label as "Hazardous Waste - Flammable Liquid." Explicitly list all constituents (e.g., "Contains 80% Hexane, 20% 2,2-Dimethyl-1-nonanol"). Apply the RCRA D001 or F003 waste codes[4].
EHS Routing: Store in a designated, grounded flammable waste cabinet until pickup by a licensed hazardous waste contractor.
Spill Response Protocol
A spill of 2,2-dimethyl-1-nonanol creates a persistent, highly slippery residue due to its extreme lipophilicity. Standard aqueous cleanup methods will fail.
Isolate & Ventilate: Restrict access to the spill area. While the vapor pressure is low (< 1 hPa at 20 °C)[2], ensure standard laboratory HVAC ventilation remains active.
Containment (No Water): Surround the spill with inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized lipophilic chemical absorbent pads)[6]. Causality Check: Do NOT use water; water will simply float the hydrophobic chemical and expand the contamination footprint.
Collection: Sweep the saturated absorbent into a compatible solid waste container (e.g., a poly-lined bucket) using non-sparking tools if flammable solvents are present in the spill.
Decontamination (Critical Step): Because the alcohol is insoluble in water, the floor will remain dangerously slick. Wash the surface with a strong laboratory detergent or surfactant solution to emulsify the residual lipid layer, followed by a final water rinse and dry.
Waste Routing Logic Diagram
Below is the logical decision tree for characterizing and routing 2,2-dimethyl-1-nonanol waste streams.
Waste characterization and disposal routing workflow for 2,2-dimethyl-1-nonanol.
References
Sanderson, H., et al. "Assessment of the environmental risk of long-chain aliphatic alcohols." PubMed - NIH.[3] URL:[Link]
US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.[4] URL:[Link]
National Center for Biotechnology Information. "2,2-Dimethyl-1-nonanol | C11H24O | CID 10631042." PubChem - NIH.[1] URL:[Link]
MetaSci. "Safety Data Sheet 1-Undecanol." MetaSci.ca.[6] URL:[Link]